A 419259
説明
Structure
3D Structure
特性
IUPAC Name |
7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSOQRNTAPCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364042-47-7 | |
| Record name | A 419259 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364042477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Mechanism of Action of A-419259: A Technical Guide
A-419259 is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family kinases (SFKs).[1][2][3] Its mechanism of action centers on the disruption of key signaling pathways involved in cell proliferation, survival, and differentiation, primarily through the inhibition of these critical tyrosine kinases. This guide provides an in-depth analysis of the molecular interactions, cellular effects, and experimental validation of A-419259's activity.
Core Mechanism: Inhibition of Src Family Kinases
A-419259 functions as a broad-spectrum inhibitor of Src family kinases.[2][4] It demonstrates high affinity for several members of this family, effectively blocking their catalytic activity. The primary molecular targets include Hck, Lck, Lyn, and Src.[1][5][6] By binding to the ATP-binding site of these kinases, A-419259 prevents the transfer of a phosphate group to their downstream substrates, thereby inhibiting signal transduction.
The inhibitory activity of A-419259 is highly potent, with IC50 values in the low nanomolar range for its primary targets.[2][3][4][5][6] It exhibits significant selectivity for SFKs over other tyrosine kinases such as c-Abl and protein kinase C (PKC).[5]
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of A-419259 against various kinases and cell lines.
| Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) |
| Hck | 0.43[1] | K-562 (Ph+) | 0.1 - 0.3[3][5] |
| Lck | <3[2][5][6] | Meg-01 (Ph+) | 0.1[3][5] |
| Lyn | <3[2][5][6] | DAGM/Bcr-Abl | 0.1 - 0.3[2][3] |
| Src | 9[2][5][6] | TF-1 (Ph-) | No effect[5] |
| c-Abl | 3,000[5] | HEL (Ph-) | No effect[5] |
| PKC | >33,000[5] |
Downstream Cellular Effects and Therapeutic Implications
The inhibition of Src family kinases by A-419259 triggers a cascade of downstream cellular events, making it a compound of interest for therapeutic applications, particularly in oncology.
Disruption of Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)
In the context of Chronic Myeloid Leukemia (CML), the constitutively active Bcr-Abl fusion protein is the primary driver of oncogenesis.[3][7] Src family kinases are crucial downstream effectors in the Bcr-Abl signaling pathway.[7] A-419259's inhibition of SFKs disrupts this pathway, leading to the suppression of proliferation and the induction of apoptosis in CML cell lines.[1][2][3][4][7] This has been demonstrated in Philadelphia chromosome-positive (Ph+) cell lines such as K-562 and Meg-01.[3][5]
Activity in Acute Myeloid Leukemia (AML)
A-419259 has also demonstrated efficacy in targeting acute myeloid leukemia (AML) stem cells.[1] It has been shown to inhibit the proliferation of AML stem cells both in vitro and in vivo.[1][5] In mouse patient-derived xenograft (PDX) models of AML, administration of A-419259 reduced the total number of AML cells and AML stem cells in the bone marrow and spleen.[5]
Effects on Embryonic Stem Cells
Interestingly, A-419259 has been observed to inhibit the differentiation of murine embryonic stem cells while maintaining their pluripotency.[5] This effect is attributed to the inhibition of endogenous SFK activity, which is involved in the differentiation process.[2][4]
Experimental Protocols
The characterization of A-419259's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
In Vitro Kinase Inhibition Assay
The direct inhibitory effect of A-419259 on specific kinases is typically determined using an in vitro kinase assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant purified kinase (e.g., Hck, Lck, Src) and a generic or specific peptide substrate are prepared in a reaction buffer.
-
Compound Incubation: A-419259 is serially diluted and incubated with the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Reaction Quenching: After a defined incubation period, the reaction is stopped.
-
Quantification: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
IC50 Determination: The concentration of A-419259 that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
Cellular Proliferation and Apoptosis Assays
To assess the effect of A-419259 on cancer cells, proliferation and apoptosis assays are commonly employed.
Methodology for Proliferation Assay (e.g., MTT):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of A-419259.
-
Incubation: Plates are incubated for a period of 48-72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is read on a plate reader, which is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 for cell proliferation inhibition is determined from the dose-response curve.
Methodology for Apoptosis Assay (e.g., Annexin V Staining):
-
Cell Treatment: Cells are treated with A-419259 at various concentrations for a specified time.
-
Cell Harvesting: Cells are harvested and washed.
-
Staining: Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (e.g., propidium iodide).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Clarification on Target Specificity
It is important to note that while searches for A-419259 may sometimes be associated with prostaglandin EP2 receptor antagonists due to keyword overlap in scientific literature databases, the primary and well-characterized mechanism of action of A-419259 is the inhibition of Src family kinases. The literature does not support a direct role for A-419259 as an EP2 antagonist.
Conclusion
A-419259 is a potent inhibitor of Src family kinases with a well-defined mechanism of action. Its ability to disrupt key oncogenic signaling pathways, such as the Bcr-Abl pathway in CML, and to inhibit the proliferation of AML stem cells, underscores its potential as a therapeutic agent in oncology. The detailed experimental protocols for its characterization provide a robust framework for further investigation and drug development efforts.
References
- 1. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
A-419259: A Potent Src Family Kinase Inhibitor for Hematological Malignancies
An In-depth Technical Guide
Introduction
A-419259, also known as RK-20449, is a second-generation pyrrolo-pyrimidine derivative that acts as a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1][2] These kinases are crucial signaling mediators involved in a myriad of cellular processes, including proliferation, survival, differentiation, and migration.[3] Dysregulation of SFK activity is a hallmark of various cancers, particularly hematological malignancies like Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML).[4] A-419259 has demonstrated significant preclinical activity, including the ability to block proliferation and induce apoptosis in cancer cell lines and to reduce tumor burden in animal models.[2][4] This technical guide provides a comprehensive overview of A-419259, detailing its mechanism of action, experimental protocols for its evaluation, and its effects on key signaling pathways.
Mechanism of Action
A-419259 exerts its therapeutic effects by competitively binding to the ATP-binding pocket of Src family kinases, thereby inhibiting their catalytic activity.[5] This blockade of SFK function disrupts downstream signaling cascades that are critical for the growth and survival of malignant cells. Notably, in the context of CML, A-419259 has been shown to inhibit the activity of Hck and Lyn, two SFKs that are key downstream effectors of the oncogenic Bcr-Abl fusion protein.[6][7] By inhibiting these kinases, A-419259 effectively suppresses the activation of critical survival pathways, including the STAT5 and Erk signaling pathways, leading to cell cycle arrest and apoptosis in Bcr-Abl positive cells.
Data Presentation
Kinase Inhibition Profile
The inhibitory activity of A-419259 against a panel of protein kinases is summarized below. The data highlights its high selectivity for the Src family kinases.
| Kinase Target | IC50 (nM) |
| Lck | <3[1][8] |
| Lyn | <3[1][8] |
| Hck | 11.26[2] |
| Src | 9[1][8] |
| c-Abl | 3000[2] |
| PKC | >33,000[2] |
Cellular Activity
A-419259 has demonstrated potent anti-proliferative and pro-apoptotic effects in various leukemia cell lines.
| Cell Line | Effect | IC50 (µM) |
| K-562 (CML) | Inhibition of proliferation, Induction of apoptosis | 0.1 - 0.3[2] |
| Meg-01 (CML) | Inhibition of proliferation | 0.1[2] |
| DAGM/Bcr-Abl | Inhibition of proliferation (in the absence of IL-3) | 0.1 - 0.3[1][8] |
| MV4-11 (AML) | Growth Inhibition | 0.04 |
Experimental Protocols
In Vitro Kinase Assay (ELISA-based)
This protocol describes a method to determine the in vitro inhibitory activity of A-419259 against Src family kinases.
Materials:
-
Recombinant Src family kinase (e.g., Lck, Lyn, Hck, Src)
-
Poly(Glu, Tyr) 4:1 substrate
-
96-well ELISA plates
-
Kinase assay buffer (250 mM Mopso, pH 6.75, 10 mM MgCl2, 2 mM MnCl2, 2.5 mM DTT, 0.02% BSA, 2 mM Na3VO4, 5% DMSO)
-
A-419259 (dissolved in DMSO)
-
ATP
-
Anti-phosphotyrosine-HRP antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (PBS with 0.1% Tween-20)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with 200 µg/mL Poly(Glu, Tyr) 4:1 substrate in PBS and incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of A-419259 in kinase assay buffer.
-
Add the diluted A-419259 and the specific Src family kinase to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 5 µM.
-
Incubate the plate for 20 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the anti-phosphotyrosine-HRP antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Cell Proliferation Assay (Calcein-AM)
This protocol details a method to assess the anti-proliferative effects of A-419259 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K-562)
-
Complete culture medium
-
96-well plates
-
A-419259 (dissolved in DMSO)
-
Calcein-AM
-
PBS
-
Fluorescence plate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of A-419259 (typically in a range of 0.01 to 10 µM) or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
At the end of the treatment period, centrifuge the plate at 1500 x g for 10 minutes.
-
Carefully remove the supernatant and wash the cells with PBS.
-
Add Calcein-AM to each well to a final concentration of 1 µM and incubate for 1 hour in the dark at room temperature.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 value.[1]
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis induced by A-419259 using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
A-419259 (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in a 6-well plate and allow them to attach.
-
Treat the cells with different concentrations of A-419259 or vehicle control for the desired duration (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).[9]
In Vivo Efficacy in an AML Xenograft Model
This protocol provides a general framework for evaluating the in vivo anti-tumor activity of A-419259 in a patient-derived AML xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Patient-derived AML cells
-
A-419259
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[8]
-
Sterile syringes and needles
Procedure:
-
Expand patient-derived AML cells in vitro or in a primary recipient mouse.
-
Inject a defined number of AML cells (e.g., 1 x 10^6) intravenously into the tail vein of immunodeficient mice.
-
Monitor the engraftment of AML cells by checking for human CD45+ cells in the peripheral blood.
-
Once engraftment is confirmed, randomize the mice into treatment and control groups.
-
Prepare the A-419259 formulation. A-419259 can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for intraperitoneal injection.[8]
-
Administer A-419259 at a predetermined dose and schedule (e.g., 30 mg/kg, twice daily).
-
Administer the vehicle to the control group.
-
Monitor tumor burden throughout the study using methods such as bioluminescence imaging (if cells are luciferase-tagged) or by measuring the percentage of human CD45+ cells in the peripheral blood and bone marrow at the end of the study.
-
Monitor the health and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen) for further analysis.
Mandatory Visualizations
Caption: A-419259 inhibits the Bcr-Abl/Hck/STAT5 signaling pathway.
Caption: Workflow for the Calcein-AM cell proliferation assay.
Caption: Workflow for an in vivo efficacy study in an AML xenograft model.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine Kinases: Their Roles and Their Targeting in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Src kinase signaling in leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A-419259: A Technical Guide to its Application as a Chemical Probe for Src Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of A-419259, a potent pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs). It serves as a comprehensive resource for utilizing A-419259 as a chemical probe to investigate Src signaling pathways in cancer and other diseases. This document details its biochemical and cellular activities, provides protocols for key experiments, and illustrates relevant biological pathways and experimental workflows.
Introduction
A-419259 is a second-generation pyrrolo-pyrimidine compound designed for enhanced selectivity towards the Src family of non-receptor tyrosine kinases.[1] These kinases, including Src, Lck, Lyn, and Hck, are crucial regulators of a multitude of cellular processes such as proliferation, differentiation, motility, and survival.[1] Dysregulation of SFK activity is a common feature in various malignancies, including Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), making them attractive targets for therapeutic intervention.[2][3] A-419259 acts as a potent, ATP-competitive inhibitor, effectively blocking the autophosphorylation and activation of SFKs, thereby disrupting downstream oncogenic signaling pathways.[4][5]
Biochemical and Cellular Activity
A-419259 demonstrates high potency against several members of the Src kinase family in biochemical assays. Its efficacy extends to cellular models, where it inhibits proliferation and induces apoptosis in various cancer cell lines.
Data Presentation
Table 1: Biochemical Activity of A-419259 against Src Family Kinases
| Kinase | IC₅₀ (nM) |
| Hck | 0.43[2] |
| Lck | <3[4][6] |
| Lyn | <3[4][6] |
| Src | 9[4][6] |
Table 2: Cellular Activity of A-419259
| Cell Line | Effect | IC₅₀ or Effective Concentration (µM) |
| K-562 (CML) | Inhibition of proliferation | 0.1 - 0.3[1] |
| Meg-01 (CML) | Inhibition of proliferation | ~0.1[1] |
| DAGM/Bcr-Abl | Inhibition of proliferation (in the absence of IL-3) | 0.1 - 0.3[1] |
| K-562 (CML) | Induction of apoptosis | Starting at 0.1[1] |
| CML Cell Lines | Inhibition of overall SFK activity | 0.1 - 0.3[5] |
| Primary CML CD34⁺ Progenitor Cells | Inhibition of proliferation and induction of apoptosis | Dose-dependent[5] |
| AML Stem Cells | Inhibition of proliferation (in vitro and in vivo) | Not specified[2] |
Table 3: Kinase Selectivity Profile of A-419259
Data from KINOMEscan profiling at a concentration of 1.0 µM, showing the number of kinase domain interactions out of 468 kinases tested.
| Parameter | Value |
| Number of Kinase Interactions | 19[7] |
| Kinases Tested | 468[7] |
Signaling Pathways and Experimental Workflows
Visual representations of the Src signaling pathway, the mechanism of action of A-419259, and a typical experimental workflow for its use are provided below.
Caption: Simplified Src signaling pathway and the inhibitory action of A-419259.
Caption: General experimental workflow for characterizing A-419259.
Caption: Mechanism of action of A-419259 as a chemical probe for Src signaling.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of A-419259.
In Vitro Src Kinase Activity Assay (Non-Radioactive, ELISA-based)
This protocol provides a method to determine the inhibitory effect of A-419259 on c-Src kinase activity.[8]
Materials:
-
Recombinant active c-Src enzyme
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
A-419259
-
Kinase assay buffer
-
ATP solution
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB or other HRP substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
Procedure:
-
Prepare Reagents: Prepare a series of dilutions of A-419259 in kinase assay buffer. Dilute the c-Src enzyme and substrate in kinase assay buffer to the desired concentrations.
-
Kinase Reaction:
-
Add 25 µL of the diluted A-419259 to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of the diluted c-Src enzyme to each well.
-
Add 25 µL of the substrate to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value for A-419259 by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Proliferation Assay (MTT-based)
This protocol is for determining the effect of A-419259 on the proliferation of cancer cell lines.[9]
Materials:
-
Cancer cell line (e.g., K-562)
-
Complete cell culture medium
-
A-419259
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
Treatment: Prepare serial dilutions of A-419259 in complete medium. Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of A-419259. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified 5% CO₂ incubator at 37°C.
-
MTT Addition and Incubation: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis for Src Phosphorylation
This protocol is for detecting the inhibition of c-Src autophosphorylation at Tyr416 in cells treated with A-419259.[6]
Materials:
-
Cell line of interest
-
A-419259
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of A-419259 for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing (for Total Src):
-
Strip the membrane of the phospho-Src antibodies.
-
Re-block the membrane and probe with the primary antibody for total Src, followed by the secondary antibody and detection as described above.
-
-
Data Analysis: Quantify the band intensities for phospho-Src and total Src. Normalize the phospho-Src signal to the total Src signal to determine the relative level of Src activation.
Conclusion
A-419259 is a valuable chemical probe for the investigation of Src family kinase signaling. Its high potency and relatively narrow kinase selectivity profile make it a suitable tool for elucidating the role of SFKs in various cellular processes and disease models.[7] The data and protocols provided in this guide are intended to facilitate the effective use of A-419259 in research and drug discovery efforts targeting Src-dependent pathways.
References
- 1. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
The Role of A-419259 in the Inhibition of Lck and Lyn Kinases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
A-419259, also known as RK-20449, is a potent, second-generation pyrrolo-pyrimidine compound that demonstrates significant inhibitory activity against the Src family of kinases (SFKs), with particularly high potency towards Lymphocyte-specific protein tyrosine kinase (Lck) and Lyn tyrosine kinase.[1][2][3][4] This technical guide provides an in-depth analysis of A-419259's inhibitory profile, the experimental methodologies used to characterize its activity, and its impact on the signaling pathways governed by Lck and Lyn.
Quantitative Inhibitory Profile of A-419259
A-419259 exhibits nanomolar potency against several members of the Src kinase family. Its high affinity and selectivity make it a valuable tool for studying SFK-dependent signaling and a promising scaffold for the development of targeted therapeutics.[5] The half-maximal inhibitory concentrations (IC50) for A-419259 against key kinases are summarized below.
| Kinase | IC50 (nM) | Kinase Family |
| Lck | <3 | Src Family |
| Lyn | <3 | Src Family |
| Src | 9 | Src Family |
| Hck | 11.26 | Src Family |
| c-Abl | 3,000 | Abl Family |
| PKC | >33,000 | Protein Kinase C |
Table 1: Inhibitory activity of A-419259 against a panel of protein kinases. Data compiled from multiple sources.[1][2][3][6]
Signaling Pathways and Mechanism of Inhibition
Lck and Lyn are non-receptor tyrosine kinases that play critical roles in the signal transduction of immune cells. A-419259 exerts its effects by binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of their downstream substrates and disrupting the signaling cascades they regulate.[5][7]
Lck Signaling Pathway in T-Cells
Lck is essential for initiating T-cell receptor (TCR) signaling, which is crucial for T-cell development and activation.[8][9] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains, leading to the recruitment and activation of ZAP-70 and subsequent downstream signaling events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lymphocyte-Specific Protein Tyrosine Kinase (LCK) is Involved in the Aryl Hydrocarbon Receptor-Mediated Impairment of Immunoglobulin Secretion in Human Primary B Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of A-419259 on Chronic Myeloid Leukemia (CML) Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL tyrosine kinase. While tyrosine kinase inhibitors (TKIs) targeting BCR-ABL have revolutionized CML treatment, resistance remains a clinical challenge. This has spurred the investigation of alternative therapeutic targets. A-419259, a potent, second-generation pyrrolo-pyrimidine inhibitor, has emerged as a significant agent in CML research due to its effective targeting of Src family kinases (SFKs), which play a crucial role in BCR-ABL signaling and CML pathogenesis. This technical guide provides an in-depth overview of the effects of A-419259 on CML cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Introduction to A-419259 and its Mechanism of Action in CML
A-419259 is a broad-spectrum inhibitor of Src family kinases (SFKs), demonstrating high selectivity for this family over other tyrosine kinases such as c-Abl.[1][2][3] In the context of CML, which is driven by the BCR-ABL oncoprotein, SFKs like Hck, Lyn, and Fyn are critical downstream effectors that contribute to the proliferation and survival of myeloid progenitors.[4][5] A-419259 exerts its anti-leukemic effects by globally inhibiting the activity of these myeloid SFKs, thereby blocking key signaling pathways essential for CML cell growth and survival.[4][6] This leads to the induction of growth arrest and apoptosis in various CML cell lines and primary patient cells.[1][4]
Quantitative Analysis of A-419259 Activity
The potency of A-419259 has been quantified through various in vitro studies, primarily determining its half-maximal inhibitory concentration (IC50) against specific kinases and CML cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of A-419259
| Target Kinase | IC50 (nM) |
| Src | 9 |
| Lck | <3 |
| Lyn | <3 |
| Hck | 11.26 |
| c-Abl | 3000 |
Data sourced from multiple studies.[1][2][3]
Table 2: Anti-proliferative Activity of A-419259 in CML Cell Lines
| Cell Line | Description | IC50 (µM) |
| K-562 | Philadelphia chromosome+ | 0.1 - 0.3 |
| Meg-01 | Philadelphia chromosome+ | 0.1 |
| DAGM/Bcr-Abl | Bcr-Abl transformed | 0.1 - 0.3 |
Data compiled from various sources.[1][6][7]
Signaling Pathways Modulated by A-419259 in CML
A-419259's inhibition of SFKs disrupts the downstream signaling cascade initiated by BCR-ABL. This primarily affects the STAT5 and Erk (MAPK) pathways, which are crucial for cell proliferation, survival, and transformation in CML.[4] A-419259 has been shown to block the phosphorylation and activation of both STAT5 and Erk.[4] Notably, A-419259 does not directly inhibit the autophosphorylation of BCR-ABL itself, indicating its mechanism is distinct from direct BCR-ABL inhibitors like imatinib.[4] The adaptor protein CrkL, a key substrate of BCR-ABL, is also implicated, with its phosphorylation being sensitive to SFK inhibition.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of A-419259 on CML cell lines.
Cell Culture and A-419259 Treatment
Objective: To maintain CML cell lines and treat with A-419259 for subsequent assays.
Materials:
-
K-562, Meg-01, or other CML cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
A-419259 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Culture CML cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in exponential growth phase by passaging every 2-3 days.
-
For experiments, seed cells at a predetermined density (e.g., 1 x 10^5 cells/mL) in appropriate culture vessels.
-
Prepare working solutions of A-419259 by diluting the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Add the A-419259 working solutions to the cell cultures and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest A-419259 concentration) in all experiments.
Cell Viability Assay (CellTiter-Blue® Assay)
Objective: To quantify the effect of A-419259 on the metabolic activity and viability of CML cells.
Materials:
-
A-419259-treated and control CML cells in a 96-well plate
-
CellTiter-Blue® Cell Viability Assay reagent
-
Fluorescence plate reader
Procedure:
-
Following the treatment period with A-419259, add 20 µL of CellTiter-Blue® Reagent to each 100 µL of cell culture in the 96-well plate.[8]
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light.[8]
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To detect and quantify A-419259-induced apoptosis in CML cells.
Materials:
-
A-419259-treated and control CML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and resuspend them in 100 µL of 1X Binding Buffer.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][6]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[3][6]
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Western Blot Analysis for Phosphorylated Proteins
Objective: To assess the effect of A-419259 on the phosphorylation status of key signaling proteins like STAT5 and Erk.
Materials:
-
A-419259-treated and control CML cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-Erk1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the total protein and/or loading control.
In Vitro Src Family Kinase Activity Assay
Objective: To directly measure the inhibitory effect of A-419259 on SFK activity.
Materials:
-
Recombinant active Src family kinase (e.g., Hck, Lyn)
-
Kinase assay buffer
-
Specific peptide substrate for SFKs (e.g., Poly(Glu, Tyr) 4:1)
-
A-419259 at various concentrations
-
ATP
-
ADP-Glo™ Kinase Assay Kit or similar detection system
Procedure:
-
Prepare a reaction mixture containing the SFK enzyme, its specific substrate, and kinase assay buffer in a 96-well plate.
-
Add A-419259 at a range of concentrations to the wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.[11]
-
Determine the IC50 of A-419259 for the specific SFK.
Conclusion
A-419259 is a potent inhibitor of Src family kinases with significant anti-leukemic activity against CML cell lines. Its ability to induce apoptosis and inhibit proliferation is mediated through the blockade of critical downstream signaling pathways, including STAT5 and Erk, without directly targeting BCR-ABL. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of A-419259 and other SFK inhibitors in the context of CML and to explore mechanisms of resistance to current therapies. The continued study of such compounds is vital for the development of novel treatment strategies for CML.
References
- 1. Flow cytometric monitoring of the in vitro inhibition of the phosphorylation of CRKL and of SRC family kinases in patients with chronic myelogenous leukemia treated with tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase activity assays Src and CK2 [protocols.io]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. kumc.edu [kumc.edu]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. promega.in [promega.in]
- 9. ebiotrade.com [ebiotrade.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. promega.com [promega.com]
A-419259: A Potent Inducer of Apoptosis in Leukemia Cells Through Src Family Kinase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
A-419259 has emerged as a significant pyrrolo-pyrimidine derivative that demonstrates potent and selective inhibition of Src family kinases (SFKs), leading to the induction of apoptosis in various leukemia cell lines. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and the experimental protocols utilized to evaluate A-419259, tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
A-419259 is a second-generation pyrrolo-pyrimidine designed for enhanced selectivity towards the Src family of kinases, including Src, Lck, Lyn, and Hck.[1][2] In the context of leukemia, particularly Chronic Myelogenous Leukemia (CML) driven by the Bcr-Abl oncoprotein, SFKs are crucial downstream effectors that promote cell proliferation and survival.[2][3] A-419259 exerts its anti-leukemic effects by globally inhibiting the activity of these myeloid SFKs.[2][3] This inhibition disrupts key signaling pathways, such as Stat5 and Erk, which are critical for the survival of Bcr-Abl-transformed cells, ultimately leading to growth arrest and apoptosis.[3][4] Notably, A-419259's mechanism is independent of Bcr-Abl autophosphorylation, indicating it acts downstream of the primary oncogenic driver.[5]
Quantitative Data on A-419259's Efficacy
The following tables summarize the quantitative data on the inhibitory and apoptotic effects of A-419259 on various kinases and leukemia cell lines.
Table 1: Kinase Inhibitory Activity of A-419259
| Kinase | IC50 (nM) |
| Src | 9[1][2][6] |
| Lck | <3[1][2][6] |
| Lyn | <3[1][2][6] |
| Hck | 11.26[1] |
| c-Abl | 3,000[1] |
| PKC | >33,000[1] |
Table 2: Anti-proliferative and Apoptotic Activity of A-419259 in Leukemia Cell Lines
| Cell Line | Leukemia Type | Effect | IC50 (µM) |
| K-562 | Chronic Myeloid Leukemia (Ph+) | Inhibition of Growth | 0.1 - 0.3[1][2] |
| K-562 | Chronic Myeloid Leukemia (Ph+) | Induction of Apoptosis | Dose-dependent starting at 0.1[2] |
| Meg-01 | Myeloid Leukemia (Ph+) | Inhibition of Growth | 0.1[1][2] |
| DAGM/Bcr-Abl | Murine Myeloid Leukemia | Inhibition of Proliferation (IL-3 absent) | 0.1 - 0.3[2][6][7] |
| TF-1 (CC-Fgr) | Acute Myeloid Leukemia | Inhibition of Growth | 0.002[8] |
| TF-1 (CC-Hck) | Acute Myeloid Leukemia | Inhibition of Growth | 0.0031[8] |
| Primary CML CD34+ cells | Chronic Myeloid Leukemia | Inhibition of Proliferation | Dose-dependent[3][9] |
Signaling Pathway of A-419259-Induced Apoptosis
The diagram below illustrates the signaling cascade initiated by A-419259 in Bcr-Abl positive leukemia cells.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
The Pyrrolo-pyrimidine Scaffold of A-419259: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pyrrolo-pyrimidine scaffold, the core structure of A-419259, a potent inhibitor of Src family kinases. This document details the chemical synthesis, biological activity, mechanism of action, and relevant experimental protocols associated with this important pharmacological agent.
Introduction to the Pyrrolo-pyrimidine Scaffold of A-419259
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its diverse biological activities.[1][2][3] A-419259, a second-generation pyrrolo-pyrimidine derivative, has emerged as a highly selective and potent inhibitor of the Src family of non-receptor tyrosine kinases, playing a crucial role in cancer research.[4][5] These kinases, including Src, Lck, Lyn, and Hck, are key regulators of various cellular processes such as cell growth, proliferation, differentiation, and survival.[6] Dysregulation of Src family kinase activity is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.
A-419259 demonstrates significant inhibitory activity against several Src family kinases, leading to the induction of apoptosis and suppression of proliferation in various cancer cell lines, particularly in chronic myeloid leukemia (CML).[4][5][7][8] Its mechanism of action involves the disruption of critical oncogenic signaling pathways, most notably the Bcr-Abl signaling cascade.[6]
Chemical Structure and Properties
The core of A-419259 is the 7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety. The systematic name for A-419259 is 7-[trans-4-(4-methyl-1-piperazinyl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[6]
Chemical Structure of A-419259:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C29H34N6O | [6] |
| Molecular Weight | 482.6 g/mol | [6] |
| CAS Number | 364042-47-7 | [6] |
| Solubility | Soluble in DMSO | [6] |
Quantitative Biological Activity
A-419259 exhibits potent inhibitory activity against several Src family kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of A-419259 against key kinases and its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of A-419259
| Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Biological Effect | Reference(s) |
| Src | 9 | K-562 | 0.1 - 0.3 | Inhibition of proliferation, Induction of apoptosis | [4][5][6][9] |
| Lck | <3 | Meg-01 | 0.1 | Inhibition of proliferation | [4][5][6][9] |
| Lyn | <3 | DAGM/Bcr-Abl | 0.1 - 0.3 | Inhibition of proliferation | [4][7] |
| Hck | 11.26 | - | - | - | [6] |
| c-Abl | 3000 | - | - | - | [6] |
| PKC | >33,000 | - | - | - | [6] |
Mechanism of Action and Signaling Pathways
A-419259 exerts its anti-cancer effects by inhibiting Src family kinases, which are crucial components of the Bcr-Abl signaling pathway, a hallmark of chronic myeloid leukemia (CML). The constitutively active Bcr-Abl fusion protein activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Src family kinases are key downstream effectors of Bcr-Abl. By inhibiting these kinases, A-419259 effectively blocks these oncogenic signals.
The following diagram illustrates the proposed mechanism of action of A-419259.
Caption: Mechanism of action of A-419259.
Experimental Protocols
General Synthesis of the Pyrrolo[2,3-d]pyrimidine Scaffold
The synthesis of the pyrrolo[2,3-d]pyrimidine core, the scaffold of A-419259, can be achieved through various synthetic routes. A common approach involves the construction of the pyrimidine ring onto a pre-existing pyrrole framework or vice versa. The following is a generalized synthetic workflow.
Caption: General synthetic workflow for A-419259.
A plausible synthetic approach for the pyrrolo[2,3-d]pyrimidine core involves the reaction of a 4-chloro-5-iodopyrrolo[2,3-d]pyrimidine with appropriate boronic acids or organostannanes via Suzuki or Stille coupling to introduce the desired aryl or heteroaryl groups at the C5 position. The substituent at the N7 position is typically introduced via N-alkylation.
Detailed Protocol for a Key Synthetic Step (Suzuki Coupling):
-
Materials: 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, (4-phenoxyphenyl)boronic acid, Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)), 2M aqueous sodium carbonate solution, and a suitable solvent system (e.g., 1,4-dioxane/water).
-
Procedure: a. To a reaction vessel, add 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), (4-phenoxyphenyl)boronic acid (1.2 equivalents), and Pd(PPh3)4 (0.05 equivalents). b. Purge the vessel with an inert gas (e.g., argon or nitrogen). c. Add the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v). d. Add the 2M aqueous sodium carbonate solution (2 equivalents). e. Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). f. Upon completion, cool the reaction mixture to room temperature. g. Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). h. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain the desired 4-chloro-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.
In Vitro Src Kinase Activity Assay
The inhibitory activity of A-419259 against Src kinase can be determined using an in vitro kinase assay. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Workflow for Src Kinase Assay:
Caption: Workflow for in vitro Src kinase assay.
Detailed Protocol:
-
Materials: Recombinant active Src kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), [γ-³²P]ATP, A-419259, kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT), and 0.75% phosphoric acid.
-
Procedure: a. Prepare serial dilutions of A-419259 in DMSO. b. In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted A-419259 or DMSO (for control). c. Pre-incubate the plate at room temperature for 10 minutes. d. Initiate the kinase reaction by adding a mixture of Src kinase and [γ-³²P]ATP. e. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes). f. Stop the reaction by adding 0.75% phosphoric acid. g. Spot a portion of the reaction mixture onto a P81 phosphocellulose filter mat. h. Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. i. Dry the filter mat and measure the incorporated radioactivity using a scintillation counter. j. Calculate the percentage of inhibition for each concentration of A-419259 and determine the IC50 value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo-pyrimidine inhibitors is highly dependent on the nature and position of substituents on the core scaffold. For A-419259 and its analogs, key structural features influencing their inhibitory potency and selectivity against Src family kinases have been identified.
-
The 4-amino group: The amino group at the C4 position of the pyrimidine ring is crucial for hydrogen bonding interactions within the ATP-binding pocket of the kinase.
-
The C5 substituent: The 4-phenoxyphenyl group at the C5 position occupies a hydrophobic pocket in the kinase domain, contributing significantly to the binding affinity. Modifications in this region can modulate potency and selectivity.
-
The N7 substituent: The trans-4-(4-methyl-1-piperazinyl)cyclohexyl group at the N7 position extends out of the ATP-binding site and interacts with the solvent-exposed region. This substituent plays a role in improving physicochemical properties and can influence the overall selectivity profile.
Conclusion
The pyrrolo-pyrimidine scaffold of A-419259 represents a significant advancement in the development of selective Src family kinase inhibitors. Its potent and selective inhibition of these key oncogenic drivers has demonstrated promising therapeutic potential, particularly in the context of CML. The information provided in this technical guide, including the synthetic strategies, biological data, and detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals working to further explore and exploit the therapeutic potential of this important class of kinase inhibitors. Further research into the structure-activity relationships and optimization of the physicochemical properties of this scaffold may lead to the development of even more effective and safer anti-cancer agents.
References
- 1. promega.com [promega.com]
- 2. Src kinase assay [bio-protocol.org]
- 3. LCK Kinase Enzyme System Application Note [promega.de]
- 4. ijsred.com [ijsred.com]
- 5. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
A-419259 (RK-20449): A Comprehensive Target Profile and Selectivity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259, also known as RK-20449, is a potent and selective pyrrolopyrimidine-based inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] This class of enzymes plays a crucial role in a multitude of cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival.[3][4] Dysregulation of Src family kinase (SFK) activity has been implicated in the pathogenesis of various malignancies, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[3][5] A-419259 has demonstrated significant preclinical activity, inducing apoptosis and inhibiting the proliferation of cancer cell lines, making it a compound of interest for further investigation and therapeutic development.[4][6]
This technical guide provides an in-depth analysis of the target profile and selectivity of A-419259, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to support ongoing research and drug development efforts.
Primary Target Profile: Src Family Kinases
A-419259 exhibits potent inhibitory activity against several members of the Src family kinases, with IC50 values in the low nanomolar range. The primary targets include Src, Lck, and Lyn.[4][6]
| Kinase | IC50 (nM) |
| Lck | <3[4][6] |
| Lyn | <3[4][6] |
| Src | 9[4][6] |
| Hck | 0.43[5] |
| Table 1: Inhibitory activity of A-419259 against primary Src family kinase targets. |
Kinase Selectivity Profile
A KINOMEscan™ profiling study was conducted to assess the broader selectivity of A-419259 against a panel of 468 kinases. At a concentration of 1 µM, A-419259 demonstrated remarkable selectivity, interacting with only 19 kinases. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.
The following table summarizes the kinase interactions observed in the KINOMEscan™ assay, with results presented as percent of control, where a lower percentage indicates a stronger interaction.
| Kinase | Percent of Control |
| Src Family Kinases | |
| LYN | 0 |
| SRC | 0 |
| HCK | 0 |
| FGR | 0 |
| FYN | 0.5 |
| LCK | 1 |
| YES | 1 |
| BLK | 2 |
| Other Kinases | |
| ABL1 (E255K) - non-phosphorylated | 0 |
| ABL1 (T315I) - non-phosphorylated | 0 |
| ABL1 - non-phosphorylated | 0 |
| ABL2 | 0 |
| CSF1R | 0 |
| DDR1 | 0 |
| EPHA5 | 0 |
| KIT | 0 |
| NTRK1 | 0 |
| PDGFRA | 0 |
| RET | 0 |
| Table 2: KINOMEscan™ selectivity profile of A-419259 at 1 µM. Data extracted from the supplementary information of Patel et al., 2019, PLoS ONE. |
In contrast to its potent inhibition of SFKs, A-419259 shows significantly weaker activity against other kinases such as c-Abl (IC50 = 3,000 nM) and is largely inactive against PKC (IC50 > 33 µM).[3]
Signaling Pathway Inhibition
A-419259 exerts its cellular effects by modulating key downstream signaling pathways that are aberrantly activated in cancer. The inhibition of Src family kinases by A-419259 leads to the suppression of the STAT5 and Erk signaling pathways, both of which are critical for cancer cell proliferation and survival.[4]
A-419259 Inhibition of the STAT5 Signaling Pathway
The STAT5 (Signal Transducer and Activator of Transcription 5) protein is a key mediator of cytokine and growth factor signaling. Upon activation via phosphorylation by kinases such as Src family kinases, STAT5 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell survival and proliferation. A-419259 has been shown to inhibit the tyrosine phosphorylation of STAT5.
A-419259 inhibits STAT5 activation by blocking Src family kinase-mediated phosphorylation.
A-419259 Inhibition of the Erk Signaling Pathway
The Extracellular signal-regulated kinase (Erk) is a key component of the MAPK/Erk pathway, which is frequently hyperactivated in cancer and plays a central role in promoting cell proliferation. The activation of this pathway is often downstream of receptor tyrosine kinases and Src family kinases. A-419259 has been demonstrated to suppress Erk signaling.[4]
A-419259 suppresses the Erk signaling cascade through inhibition of Src family kinases.
A-419259 and the mTORC1/S6K Pathway
The mTORC1 signaling pathway is a central regulator of cell growth and metabolism, and its downstream effector, S6 Kinase (S6K), is involved in protein synthesis. While direct inhibition of mTOR by A-419259 has not been reported, Src family kinases are known to be upstream regulators of the PI3K/Akt/mTOR pathway. Therefore, inhibition of SFKs by A-419259 can lead to downstream suppression of mTORC1 and S6K phosphorylation.
References
- 1. allevi3d.com [allevi3d.com]
- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]
- 5. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
Early Research on A-419259 in Hematopoietic Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259, also known as RK-20449, is a potent and selective pyrrolo-pyrimidine inhibitor of the Src family of kinases (SFKs).[1][2] Early research has demonstrated its potential as a therapeutic agent in hematopoietic malignancies, particularly those driven by aberrant kinase signaling, such as Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML). This document provides an in-depth technical overview of the foundational preclinical research on A-419259, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its initial characterization.
Core Mechanism of Action
A-419259 exerts its anti-neoplastic effects by targeting the ATP-binding site of Src family kinases, thereby inhibiting their catalytic activity.[3] This inhibition disrupts the downstream signaling pathways that are critical for the proliferation, survival, and transformation of malignant hematopoietic cells.[4][5] The primary targets of A-419259 include Src, Lck, Lyn, and Hck.[2][6] Notably, it displays selectivity for SFKs over other tyrosine kinases like c-Abl.[6]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of A-419259
| Kinase Target | IC50 (nM) | Reference |
| Src | 9 | [2][6] |
| Lck | <3 | [2][6] |
| Lyn | <3 | [2][6] |
| Hck | 0.43 - 11.26 | [6] |
| c-Abl | 3000 | [6] |
| PKC | >33,000 | [6] |
Table 2: In Vitro Anti-proliferative Activity of A-419259 in Hematopoietic Malignancy Cell Lines
| Cell Line | Disease | IC50 (µM) | Reference |
| K-562 | Chronic Myeloid Leukemia (Ph+) | 0.1 - 0.3 | [6][7] |
| Meg-01 | Chronic Myeloid Leukemia (Ph+) | 0.1 | [6][7] |
| DAGM/Bcr-Abl | Murine Myeloid Leukemia | 0.1 - 0.3 (in the absence of IL-3) | [7] |
Table 3: In Vivo Efficacy of A-419259
| Animal Model | Disease Model | Dosing Regimen | Outcome | Reference |
| Mouse Patient-Derived Xenograft (PDX) | Acute Myeloid Leukemia (AML) | 30 mg/kg twice daily | Reduced total number of AML cells and AML stem cells in bone marrow and spleen. | [6] |
Experimental Protocols
In Vitro Kinase Assays
ADP Quest Kinetic Kinase Assay (for Hck): [3]
-
Enzyme Preparation: Recombinant human Hck is purified from E. coli.
-
Autophosphorylation: To induce autophosphorylation, Hck is diluted to 0.22 mg/mL in ADP Quest assay buffer and incubated with 100 µM ATP at room temperature for 3 hours. Remaining ATP is subsequently removed by dialysis.
-
Inhibitor Preparation: A-419259 is dissolved in ADP Quest kinase assay buffer containing 1% DMSO and then serially diluted to the desired concentrations. The final DMSO concentration in the assay is maintained at 0.1%.
-
Kinase Reaction: The kinase reaction is initiated by adding the autophosphorylated Hck and various concentrations of A-419259 to the assay plate.
-
Data Acquisition: Kinase activity is measured kinetically using the ADP Quest assay system (Eurofins), which quantifies ADP production over time.
ELISA-based Kinase Assay (for Lck, Lyn, Src, and Abl): [8]
-
Plate Coating: Flat-bottom 96-well ELISA plates are coated with a 200 µg/mL solution of Poly(Glu,Tyr) 4:1 substrate in phosphate-buffered saline (PBS) for 1 hour at room temperature.
-
Enzyme and Inhibitor Incubation: His(6)-tagged Lck, full-length c-Abl, and commercially sourced Lyn and Src are incubated with varying concentrations of A-419259.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: The level of substrate phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate.
-
Data Analysis: Absorbance is read on a plate reader, and IC50 values are calculated.
Cell Viability Assay
CellTiter-Blue® Cell Viability Assay: [9]
-
Cell Plating: Hematopoietic malignancy cells (e.g., K-562) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Compound Treatment: Cells are incubated with various concentrations of A-419259 for a specified period (e.g., 16 or 48 hours).
-
Reagent Addition: CellTiter-Blue® Reagent is added directly to each well.
-
Incubation: Plates are incubated at 37°C to allow for the conversion of resazurin to the fluorescent product, resorufin, by viable cells.
-
Fluorescence Measurement: The fluorescent signal is measured using a plate-reading fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis: The relative number of viable cells is determined, and IC50 values are calculated.
Western Blotting
-
Cell Lysis: Cells treated with A-419259 are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Src, phospho-Stat5, phospho-Erk, and their total protein counterparts). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
A-419259 has been shown to primarily impact the Bcr-Abl signaling cascade in CML by inhibiting Src family kinases, which are crucial downstream effectors. This leads to the suppression of key survival and proliferation pathways, including the STAT5 and Erk (MAPK) pathways.[4]
Clinical Development Status
A comprehensive search of publicly available clinical trial registries and scientific literature did not yield any evidence of A-419259 entering human clinical trials. There is no indication of an Investigational New Drug (IND) application being filed with regulatory agencies such as the U.S. Food and Drug Administration (FDA).[10] This suggests that, despite promising preclinical data, the development of A-419259 may have been discontinued before reaching the clinical investigation stage.
Conclusion
Early research on A-419259 established it as a potent and selective inhibitor of Src family kinases with significant preclinical activity against hematopoietic malignancies, particularly CML and AML. Its mechanism of action involves the disruption of key oncogenic signaling pathways, leading to decreased cell proliferation and survival. The provided data and protocols from these initial studies offer a valuable resource for researchers in the field of kinase inhibitor development and the study of signaling pathways in cancer. The absence of clinical trial data suggests that further development of this specific compound was not pursued, but the foundational research remains relevant for the broader understanding of targeting SFKs in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigational New Drug (IND) Application | FDA [fda.gov]
Methodological & Application
Application Notes for A-419259: A Potent Src Family Kinase Inhibitor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]
Application Note & Protocol: Preparation of A-419259 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
A-419259 is a potent, second-generation pyrrolopyrimidine inhibitor targeting Src family kinases (SFKs), including Src, Lck, and Lyn, with IC₅₀ values in the low nanomolar range[1]. It is a valuable tool for studying signal transduction pathways mediated by these kinases and for investigating their roles in oncogenesis, such as in Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML)[2]. Proper preparation and storage of A-419259 stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing a stock solution of A-419259 in Dimethyl Sulfoxide (DMSO).
A-419259 is available in two common forms: the free base and a trihydrochloride salt. It is crucial to use the correct molecular weight corresponding to the specific form of the compound being used.
2. Quantitative Data Summary
The chemical properties of both forms of A-419259 are summarized below. Always refer to the batch-specific information on your product's Certificate of Analysis.
Table 1: Chemical Properties of A-419259
| Property | A-419259 (Free Base) | A-419259 trihydrochloride |
| CAS Number | 364042-47-7[1][2] | 1435934-25-0[3][4] |
| Molecular Formula | C₂₉H₃₄N₆O[1][2] | C₂₉H₃₄N₆O • 3HCl[3] |
| Molecular Weight (MW) | 482.63 g/mol [1][5] | 592.01 g/mol [6] |
| Appearance | White to light yellow solid[1] | Crystalline solid[3] |
| Solubility in DMSO | ~12.5 mg/mL (~25.9 mM)[1] | ~11.84 mg/mL (~20 mM) |
Table 2: Preparation of A-419259 Stock Solutions
This table provides the required mass of the compound to prepare 1 mL of stock solution at various concentrations.
| Desired Stock Concentration | Mass of A-419259 (Free Base, MW=482.63) for 1 mL DMSO | Mass of A-419259 trihydrochloride (MW=592.01) for 1 mL DMSO |
| 1 mM | 0.483 mg | 0.592 mg |
| 5 mM | 2.413 mg | 2.960 mg |
| 10 mM | 4.826 mg | 5.920 mg |
| 20 mM | 9.653 mg | 11.840 mg |
3. Experimental Protocols
This section outlines the detailed methodology for preparing a high-concentration stock solution of A-419259 in DMSO.
3.1. Materials and Equipment
-
A-419259 powder (free base or trihydrochloride salt)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Stock Solution Preparation Workflow
The process involves careful weighing of the compound, dissolution in DMSO, and proper storage.
Caption: Workflow for A-419259 stock solution preparation.
3.3. Detailed Step-by-Step Protocol
-
Preparation:
-
Bring the vial of A-419259 powder to room temperature before opening to prevent moisture condensation.
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of A-419259 powder into the tube. For example, to make 1 mL of a 10 mM stock solution, weigh 4.83 mg of the free base or 5.92 mg of the trihydrochloride salt.
-
-
Calculation:
-
Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Desired Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For the example above (10 mM stock with 4.83 mg of free base): Volume (L) = 0.00483 g / (0.010 mol/L * 482.63 g/mol ) = 0.001 L = 1 mL
-
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the A-419259 powder[7][8].
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If particles are still visible, place the tube in a sonicating water bath for 5-10 minutes to aid dissolution[1][8]. Gentle warming to 37°C can also be applied, but verify compound stability at this temperature[8].
-
Continue this process until the compound is fully dissolved and the solution is clear.
-
-
Storage and Handling:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[8][9]. This is crucial to minimize freeze-thaw cycles which can degrade the compound.
-
Store the aliquots protected from light at -20°C for short-term storage or -80°C for long-term stability[1][8]. Properly stored, solutions can be stable for up to 6 months[6].
-
When preparing working solutions for experiments, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or cell culture medium. This helps prevent the compound from precipitating out of solution[7][8].
-
The final concentration of DMSO in assays should be kept as low as possible (typically <0.5%, ideally <0.1%) to avoid solvent-induced artifacts[10][11]. Always include a vehicle control (media with the same final DMSO concentration) in your experiments[7].
-
4. A-419259 Mechanism of Action
A-419259 inhibits Src Family Kinases, which are non-receptor tyrosine kinases that play a key role in relaying signals from cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins, to downstream intracellular pathways controlling cell proliferation, survival, and migration.
Caption: Simplified signaling pathway showing inhibition of Src by A-419259.
Disclaimer: This product is for research use only and is not intended for human or veterinary use. The information provided is for guidance only. Please refer to the manufacturer's specific product data sheet and safety data sheet (SDS) for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. abmole.com [abmole.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-419259 for K-562 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family of kinases (SFKs).[1][2][3] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including the human chronic myelogenous leukemia (CML) cell line, K-562.[1][2][3][4] This document provides detailed application notes and protocols for utilizing A-419259 to study its effects on K-562 cells, summarizing key quantitative data and outlining experimental methodologies.
Quantitative Data Summary
The effective concentration of A-419259 in K-562 cells has been characterized by its half-maximal inhibitory concentration (IC50) for cell proliferation and its ability to induce apoptosis.
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 | K-562 | 0.1 - 0.3 µM | Inhibition of cell proliferation | [1][2][3][4] |
| Apoptosis Induction | K-562 | Starting at 0.1 µM | Dose-dependent induction of apoptosis | [2] |
| SFK Activity Inhibition | CML Cell Lines | 0.1 - 0.3 µM | Inhibition of overall Src family kinase activity | [1][2][4] |
| Erk Phosphorylation | K562-neo & K562-Hck | 0.3 µM | Partial reduction | [5] |
| Erk Phosphorylation | K562-neo & K562-Hck | 1.0 µM | Complete inhibition | [5] |
Mechanism of Action: Signaling Pathway
A-419259 exerts its effects on K-562 cells primarily through the inhibition of Src family kinases (SFKs), which are crucial components of the Bcr-Abl signaling pathway that drives CML.[2][5] Inhibition of SFKs by A-419259 leads to the downregulation of downstream signaling cascades, including the Ras/Erk and STAT5 pathways, which are critical for cell proliferation and survival.[5] This ultimately results in cell cycle arrest and apoptosis.
Caption: Signaling pathway of A-419259 in K-562 cells.
Experimental Protocols
1. K-562 Cell Culture
-
Cell Line: K-562 (ATCC® CCL-243™)
-
Medium: RPMI-1640 Medium (e.g., ATCC® 30-2001™) supplemented with 10% Fetal Bovine Serum (FBS) (e.g., ATCC® 30-2020™) and 1% Penicillin-Streptomycin.[6]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain a cell density between 1 x 10^5 and 8 x 10^5 cells/mL.
2. Preparation of A-419259 Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of A-419259 in DMSO.
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.
3. Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a standard method to determine the IC50 value of A-419259.
-
Cell Seeding: Seed K-562 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of A-419259 (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest A-419259 concentration.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
4. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by A-419259.
-
Cell Treatment: Seed K-562 cells in a 6-well plate at a density of 2 x 10^5 cells/mL. Treat with A-419259 at the desired concentrations (e.g., 0.1, 0.3, 1.0 µM) for 24 to 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Experimental Workflow Visualization
Caption: General experimental workflow for A-419259 treatment of K-562 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for A-419259 Treatment in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn.[1][2][3][4] SFKs are non-receptor tyrosine kinases that play critical roles in various cellular processes such as proliferation, survival, adhesion, and migration.[1][2] Dysregulation of SFK signaling is implicated in the progression of numerous cancers, making them attractive therapeutic targets.[3][5] A-419259 has been shown to induce apoptosis and inhibit the proliferation of cancer cells, particularly in hematological malignancies like Chronic Myelogenous Leukemia (CML) and Acute Myeloid Leukemia (AML).[1][2][4][5] These application notes provide detailed protocols for the use of A-419259 in preclinical in vivo mouse models of AML and solid tumors, such as breast cancer.
Mechanism of Action
A-419259 exerts its anti-cancer effects by inhibiting the kinase activity of Src family members.[1][3] In cancers driven by kinases such as Bcr-Abl in CML, SFKs are key downstream effectors.[4][6] By blocking SFK activity, A-419259 disrupts these oncogenic signaling cascades, leading to decreased cell proliferation and induction of apoptosis.[1][4]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of A-419259 against key Src family kinases.
| Kinase Target | IC₅₀ (nM) | Reference |
| Src | 9 | [1][3] |
| Lck | <3 | [1][3] |
| Lyn | <3 | [1][3] |
IC₅₀ values represent the concentration of A-419259 required to inhibit 50% of the kinase activity.
Signaling Pathway
The diagram below illustrates the central role of Src kinases in cancer cell signaling and the point of intervention for A-419259. Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs) or integrins, Src phosphorylates a multitude of downstream substrates. This leads to the activation of key pro-survival and proliferative pathways, including the RAS/MEK/ERK and PI3K/Akt pathways. A-419259, by inhibiting Src, effectively dampens these downstream signals.
References
- 1. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src family kinase - Wikipedia [en.wikipedia.org]
- 3. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of long-term doxorubicin response dynamics in breast cancer cell lines to direct treatment schedules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phospho-Src (p-Src) Following A-419259 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src, a non-receptor tyrosine kinase, is a pivotal signaling molecule implicated in a variety of cellular functions, including proliferation, survival, migration, and angiogenesis. Its activity is tightly regulated, and dysregulation is frequently associated with the progression of various cancers. The phosphorylation of Src at tyrosine 416 (Tyr416) in its activation loop is a hallmark of its active state. A-419259 is a potent and selective pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn, with IC50 values of 9 nM, <3 nM, and <3 nM, respectively[1][2]. It effectively blocks the autophosphorylation of these kinases, making it a valuable tool for studying Src-mediated signaling pathways and a potential therapeutic agent. This document provides detailed protocols for the analysis of Src phosphorylation at Tyr416 via Western blot following treatment with A-419259.
Data Presentation: Quantitative Analysis of p-Src Inhibition by A-419259
The following table summarizes representative quantitative data from a dose-response experiment analyzing the inhibition of Src phosphorylation at Tyr416 in a cancer cell line (e.g., K-562) treated with A-419259 for 24 hours. Data is presented as the relative densitometry of the p-Src (Tyr416) band normalized to total Src and expressed as a percentage of the untreated control.
| A-419259 Concentration (µM) | Relative p-Src (Tyr416) Levels (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100% | ± 5.2% |
| 0.01 | 78% | ± 4.1% |
| 0.05 | 45% | ± 3.5% |
| 0.1 | 18% | ± 2.8% |
| 0.3 | 5% | ± 1.9% |
| 1.0 | <1% | ± 0.8% |
Note: This data is illustrative and represents typical results obtained from Western blot analysis. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.
Signaling Pathway and Drug Action
A-419259 exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of Src. This prevents the autophosphorylation of Src at Tyr416, locking the kinase in an inactive conformation and consequently blocking the downstream signaling cascades that promote oncogenic phenotypes.
Experimental Protocols
Cell Culture and A-419259 Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., K-562, Meg-01, or other susceptible lines) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Cell Adherence/Growth: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
A-419259 Preparation: Prepare a stock solution of A-419259 in DMSO (e.g., 10 mM). Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.3, 1.0 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium and replace it with the medium containing the various concentrations of A-419259 or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 12, or 24 hours) to perform a time-course analysis or for a fixed time (e.g., 24 hours) for a dose-response experiment.
Cell Lysis and Protein Extraction
-
Washing: Place the 6-well plates on ice, aspirate the medium, and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors immediately before use.
-
RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.
-
Add Fresh: 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail.
-
-
Lysis: Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Collection and Incubation: Transfer the cell lysate to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to new pre-chilled tubes.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Src (Tyr416) (e.g., 1:1000 dilution in 5% BSA/TBST).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped using a mild stripping buffer and reprobed with a primary antibody for total Src and a loading control (e.g., GAPDH or β-actin).
Experimental Workflow
References
Application Notes and Protocols for Immunoprecipitation of Src Kinases with A-419259
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 is a potent and selective pyrrolopyrimidine inhibitor of the Src family of non-receptor tyrosine kinases, which play critical roles in regulating cell proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of Src kinase activity is implicated in the progression of various human cancers, making it a key target for therapeutic intervention.[4] Immunoprecipitation is a powerful technique to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This allows for the subsequent analysis of the protein of interest, its binding partners, and its post-translational modifications.
These application notes provide a detailed protocol for the immunoprecipitation of Src family kinases (SFKs) from cell lysates for researchers investigating the effects of A-419259 on Src signaling pathways. The protocol is designed for subsequent analysis by Western blotting to determine the abundance and phosphorylation status of Src kinases and their downstream targets.
Quantitative Data Summary
A-419259 demonstrates high potency against several members of the Src kinase family. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear indication of its efficacy.
| Kinase | IC50 (nM) | Cell Line | Application | Reference |
| Src | 9 | - | In vitro kinase assay | [2][5] |
| Lck | <3 | - | In vitro kinase assay | [2][5] |
| Lyn | <3 | - | In vitro kinase assay | [2][5] |
| Hck | 11.26 | - | In vitro kinase assay | [6] |
| Overall SFK Activity | 100 - 300 | CML Cell Lines | In-cell kinase assay | [3] |
| Cell Proliferation | 100 - 300 | K-562, Meg-01 | Cell-based assay | [3][6] |
Signaling Pathways and Experimental Workflow
To understand the context of this protocol, it is essential to visualize the key signaling pathways involving Src kinases and the experimental workflow for immunoprecipitation.
Src Kinase Signaling Pathway
Src kinases are central nodes in numerous signaling pathways that regulate critical cellular processes. Upon activation by various stimuli, such as growth factors or integrin engagement, Src kinases phosphorylate a multitude of downstream substrates, initiating a cascade of events that influence cell behavior.[7]
Caption: Simplified overview of major Src kinase signaling pathways.
Experimental Workflow for Immunoprecipitation
The following diagram outlines the key steps in the immunoprecipitation protocol, from cell treatment to analysis of the isolated proteins.
Caption: Step-by-step workflow for Src kinase immunoprecipitation.
Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of Src kinases from cultured cells treated with A-419259.
Materials and Reagents
-
Cell Culture: Adherent or suspension cells expressing the Src kinase of interest.
-
A-419259: Dissolved in DMSO to a stock concentration of 10 mM.
-
Cell Lysis Buffer (Non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 1X Phosphate Buffered Saline (PBS) or 1X Tris Buffered Saline (TBS) with 0.1% Tween-20.
-
Primary Antibody: A specific antibody for the Src family kinase of interest (e.g., anti-Src, anti-Lck).
-
Control IgG: Normal IgG from the same species as the primary antibody.
-
Protein A/G Beads: Agarose or magnetic beads.
-
Elution Buffer: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer).
Detailed Protocol
1. Cell Culture and Treatment: a. Plate cells and grow to 70-80% confluency. b. Treat cells with the desired concentration of A-419259 (e.g., 100-300 nM) for the appropriate duration (e.g., 1-24 hours). Include a vehicle-treated (DMSO) control.
2. Cell Lysis: a. After treatment, place the culture plates on ice and aspirate the medium. b. Wash the cells once with ice-cold 1X PBS. c. Add ice-cold cell lysis buffer to the plate (e.g., 1 mL for a 10 cm plate). d. Incubate on ice for 10-15 minutes with occasional swirling. e. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
3. Protein Concentration Determination: a. Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford assay). b. Adjust the protein concentration of all samples to be equal (e.g., 1-2 mg/mL) with cell lysis buffer.
4. Pre-clearing the Lysate (Optional but Recommended): a. To a defined amount of cell lysate (e.g., 500 µg - 1 mg), add 20-30 µL of a 50% slurry of Protein A/G beads. b. Incubate on a rotator for 30-60 minutes at 4°C. c. Centrifuge at 2,500 rpm for 3 minutes at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.
5. Immunoprecipitation: a. To the pre-cleared lysate, add the primary antibody specific for the Src kinase of interest (the optimal amount should be determined empirically, typically 1-5 µg). b. As a negative control, add an equivalent amount of control IgG to a separate tube of lysate. c. Incubate on a rotator overnight at 4°C.
6. Capture of Immune Complexes: a. Add 30-50 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction. b. Incubate on a rotator for 1-3 hours at 4°C.
7. Washing: a. Pellet the beads by centrifugation at 2,500 rpm for 3 minutes at 4°C. b. Carefully aspirate the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the centrifugation and resuspension steps for a total of 3-5 washes to remove non-specifically bound proteins.
8. Elution: a. After the final wash, carefully remove all of the supernatant. b. Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to dissociate the proteins from the beads. d. Centrifuge at 14,000 x g for 1 minute to pellet the beads.
9. Analysis: a. Carefully collect the supernatant containing the eluted proteins. b. The samples are now ready for analysis by SDS-PAGE and Western blotting to detect the immunoprecipitated Src kinase and any co-precipitating proteins.
Conclusion
This document provides a comprehensive guide for the immunoprecipitation of Src family kinases using the potent inhibitor A-419259. The detailed protocols and supporting information are intended to enable researchers to effectively utilize this methodology to investigate the role of Src kinases in various cellular processes and to evaluate the efficacy of targeted inhibitors. By following these guidelines, researchers can obtain reliable and reproducible results to advance their studies in cell signaling and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Src kinase assay [bio-protocol.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SRC family kinase inhibition rescues molecular and behavioral phenotypes, but not protein interaction network dynamics, in a mouse model of Fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bcr-Abl Signaling Pathways Using A-419259
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active Bcr-Abl tyrosine kinase, which drives uncontrolled cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl have revolutionized CML treatment, the emergence of resistance necessitates the exploration of alternative therapeutic strategies. One promising approach is the targeting of downstream signaling pathways crucial for Bcr-Abl-mediated oncogenesis. A-419259, a potent and selective pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs), has emerged as a valuable tool for dissecting the role of SFKs in Bcr-Abl signaling. These application notes provide a comprehensive guide for utilizing A-419259 to investigate Bcr-Abl signaling pathways, including detailed experimental protocols and data presentation.
A-419259 exerts its effects by inhibiting SFKs such as Src, Lck, and Lyn, which are key downstream effectors of Bcr-Abl.[1][2] This inhibition leads to the suppression of critical signaling cascades, including the STAT5 and Ras/MAPK (Erk) pathways, ultimately inducing growth arrest and apoptosis in Bcr-Abl-positive cells.[3] Notably, A-419259 does not directly inhibit the autophosphorylation of the Bcr-Abl kinase itself, highlighting its mechanism as a potent modulator of downstream signaling events.[4]
Data Presentation
The following tables summarize the quantitative data regarding the activity of A-419259 from in vitro kinase assays and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of A-419259
| Kinase Target | IC₅₀ (nM) |
| Src | 9[1][2] |
| Lck | <3[1][2] |
| Lyn | <3[1][2] |
| Hck | 0.43 - 11.26[1] |
| c-Abl | 3000[1] |
Table 2: Cellular Activity of A-419259 in Bcr-Abl Positive Cell Lines
| Cell Line | Assay | IC₅₀ (µM) | Notes |
| K-562 | Proliferation | 0.1 - 0.3[1][5] | Chronic Myeloid Leukemia (CML) |
| Meg-01 | Proliferation | 0.1[1][5] | CML, megakaryoblastic crisis |
| DAGM/Bcr-Abl | Proliferation | 0.1 - 0.3[5] | IL-3 dependent murine hematopoietic cells transformed with Bcr-Abl |
| K-562 | STAT5 DNA Binding | ~0.1 - 0.3 | Partial inhibition at 0.1 µM, complete at 0.3 µM[3] |
| K-562 | STAT5 Phosphorylation | ~0.1 - 0.3 | Partial inhibition at 0.1 µM, complete at 0.3 µM[3] |
| K-562 | Erk Phosphorylation | ~0.3 - 1.0 | Partial inhibition at 0.3 µM, complete at 1.0 µM[3] |
Table 3: Apoptotic Effects of A-419259 on CML Cell Lines
| Cell Line | Concentration of A-419259 | Observation |
| K-562 | Concentration-dependent | Induces apoptosis[1] |
| Meg-01 | Concentration-dependent | Induces apoptosis[6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Culture
Materials:
-
K-562 (ATCC® CCL-243™) or Meg-01 (ATCC® CRL-2021™) cell lines
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For K-562 cells, some protocols suggest Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS.
-
Culture cells in suspension in T-75 flasks at 37°C in a humidified incubator with 5% CO₂.
-
Maintain cell density between 1 x 10⁵ and 8 x 10⁵ viable cells/mL.[7]
-
To subculture, determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension to a seeding density of 1-2 x 10⁵ viable cells/mL with fresh, pre-warmed complete growth medium.[8][9]
-
Change the medium every 2-3 days by centrifuging the cell suspension at 150-200 x g for 5 minutes, aspirating the old medium, and resuspending the cell pellet in fresh medium.[10]
Western Blot Analysis of Protein Phosphorylation
Materials:
-
CML cells (e.g., K-562)
-
A-419259
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL (Tyr207), anti-phospho-STAT5 (Tyr694), anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), and their total protein counterparts, and a loading control like β-actin or GAPDH). Recommended dilutions should be determined empirically, but starting points are often 1:1000.[11][12]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Protocol:
-
Seed K-562 cells at a density of 5 x 10⁵ cells/mL in 6-well plates and allow them to grow overnight.
-
Treat cells with various concentrations of A-419259 (e.g., 0.01, 0.1, 0.3, 1.0 µM) or DMSO for the desired time (e.g., 2, 6, or 24 hours).
-
Harvest cells by centrifugation, wash once with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Detect the signal using an ECL substrate and an imaging system.
-
For normalization, strip the membrane and re-probe for total protein or a loading control.
Cell Viability (MTT) Assay
Materials:
-
CML cells
-
A-419259
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Allow cells to attach or acclimate for a few hours.
-
Add 100 µL of medium containing serial dilutions of A-419259 (e.g., 0.01 to 10 µM) or DMSO vehicle control to triplicate wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate if using suspension cells and carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
CML cells
-
A-419259
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed K-562 or Meg-01 cells at a density of 2-5 x 10⁵ cells/mL in 6-well plates.
-
Treat cells with various concentrations of A-419259 (e.g., 0.1, 0.5, 1.0 µM) or DMSO for 24-48 hours.
-
Harvest both adherent and suspension cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Conclusion
A-419259 is a valuable pharmacological tool for investigating the role of Src family kinases in Bcr-Abl-driven leukemogenesis. By utilizing the protocols and data provided in these application notes, researchers can effectively study the downstream signaling events modulated by SFKs and explore the therapeutic potential of targeting these pathways in CML and other Bcr-Abl-positive malignancies. The detailed methodologies for assessing protein phosphorylation, cell viability, and apoptosis will enable a comprehensive evaluation of the cellular effects of A-419259 and contribute to a deeper understanding of Bcr-Abl signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Apoptosis of Megakaryocytic Leukemia Cell Line Meg-01 Induced by TSP-1 Via CD36/Caspase-3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. Cell culture, transfection, and imaging of K562 cells [protocols.io]
- 10. ubigene.us [ubigene.us]
- 11. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Cocktail | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for A-419259 in Murine Embryonic Stem Cell Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 is a potent and specific pan-Src-family kinase (SFK) inhibitor. In the context of murine embryonic stem cells (mESCs), A-419259 serves as a critical tool for maintaining the pluripotent state and preventing spontaneous differentiation.[1][2] The self-renewal of mESCs is intricately regulated by a network of signaling pathways, and Src family kinases play a pivotal role in the cascades that lead to differentiation. By inhibiting these kinases, A-419259 effectively blocks the signaling required for mESCs to exit pluripotency, even in the absence of self-renewal factors like Leukemia Inhibitory Factor (LIF).[1] This makes A-419259 an invaluable small molecule for researchers studying the molecular mechanisms of pluripotency and for developing robust protocols for mESC culture and manipulation.
Recent studies have also highlighted the efficacy of a dual-inhibition strategy, termed "alternative 2i," which involves the simultaneous inhibition of Src and GSK3. This approach has been shown to effectively maintain the pluripotency and self-renewal of mESCs in vitro.[3] The use of A-419259, as a Src inhibitor, is central to such strategies. The primary mechanism of action involves the interruption of the Src-ShcA-MAP kinase signaling pathway, which is implicated in the mechanical and chemical induction of differentiation in mESCs.[3]
These application notes provide a comprehensive guide to utilizing A-419259 in mESC research, complete with detailed experimental protocols, expected outcomes, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the expected quantitative outcomes of A-419259 treatment on the expression of key pluripotency and differentiation markers in mESCs, based on findings from relevant literature.
Table 1: Expected Gene Expression Changes in mESCs Treated with A-419259
| Condition | Pluripotency Markers (mRNA level) | Differentiation Markers (mRNA level) |
| Oct4 | Nanog | |
| Self-Renewal (+LIF) | +++ | +++ |
| Differentiation (-LIF) | + | + |
| Differentiation (-LIF) + A-419259 | +++ | +++ |
Expression levels are represented qualitatively: +++ (high), + (low/basal), - (not detected/significantly downregulated).
Table 2: Expected Protein Expression Changes in mESCs Treated with A-419259
| Condition | Pluripotency Markers (Protein level) |
| OCT4 | |
| Self-Renewal (+LIF) | High |
| Differentiation (-LIF) | Low |
| Differentiation (-LIF) + A-419259 | High |
Experimental Protocols
Protocol 1: Maintenance of mESC Pluripotency with A-419259
This protocol describes how to maintain mESCs in an undifferentiated state using A-419259, particularly upon withdrawal of LIF.
Materials:
-
Murine Embryonic Stem Cells (e.g., E14, D3 lines)
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS), ES-cell qualified
-
L-glutamine
-
Penicillin-Streptomycin
-
Non-Essential Amino Acids (NEAA)
-
β-mercaptoethanol
-
Leukemia Inhibitory Factor (LIF)
-
A-419259 (prepared in DMSO)
-
0.1% Gelatin-coated tissue culture plates
-
Trypsin-EDTA
Procedure:
-
Prepare Complete mESC Medium:
-
To 500 ml DMEM, add 75 ml FBS (15%), 5 ml L-glutamine (2 mM), 5 ml Penicillin-Streptomycin (100 U/ml), 5 ml NEAA (1x), and 3.5 µl β-mercaptoethanol (0.1 mM).
-
-
Culture of Undifferentiated mESCs:
-
Culture mESCs on gelatin-coated plates in complete mESC medium supplemented with 1000 U/ml LIF.
-
Passage cells every 2-3 days using Trypsin-EDTA and re-plate at a suitable density.
-
-
A-419259 Treatment for Pluripotency Maintenance:
-
To induce differentiation, withdraw LIF from the complete mESC medium.
-
To the LIF-deficient medium, add A-419259 to a final concentration of 1-5 µM. A titration experiment is recommended to determine the optimal concentration for your specific mESC line. The final DMSO concentration should not exceed 0.1%.
-
Culture the mESCs in this medium, changing the medium daily.
-
Observe the cells for the maintenance of undifferentiated colony morphology (round, compact colonies with well-defined borders).
-
Cells can be harvested at different time points (e.g., 24, 48, 72 hours) for downstream analysis.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) Analysis
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
PCR plates and seals
-
Nuclease-free water
-
Primers for pluripotency and differentiation markers (see Table 3)
Procedure:
-
RNA Extraction: Extract total RNA from mESCs cultured under different conditions as per the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), cDNA template, and nuclease-free water.
-
Run the reaction on a qRT-PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
-
Table 3: Suggested Mouse Primer Sequences for qRT-PCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Oct4 | GGCGTTCTCTTTGGAAAGGTGTTC | CTCGAACCACATCCTTCTCTAGCC |
| Nanog | AGGGTCTGCTACTGAGATGCTCTG | CAACCACTGGTTTTTCTGCCACCG |
| Sox2 | GCGGAGTGGAAACTTTTGTCC | CGGGAAGCGTGTACTTATCCTT |
| Brachyury | CCTCGTCCCCATACCAAGAA | GCTCCAGGTTTCTGTAGCAG |
| Gata4 | TGAACGGGATGGGCACAT | GGCAGAGCATGGACAGATAGG |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Protocol 3: Immunofluorescence Staining for Pluripotency Markers
Materials:
-
mESCs cultured on glass coverslips or in imaging-compatible plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-OCT4, anti-NANOG)
-
Fluorescently-labeled secondary antibodies
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently-labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides with mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 4: Western Blotting for Pluripotency Markers
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-OCT4, anti-NANOG, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Detect the signal using a chemiluminescence imaging system.
Visualizations
Caption: A-419259 inhibits the Src-ShcA-MAPK signaling pathway to maintain pluripotency.
Caption: Experimental workflow for studying the effect of A-419259 on mESC differentiation.
References
- 1. SRC family kinase activity is required for murine embryonic stem cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual inhibition of Src and GSK3 maintains mouse embryonic stem cells, whose differentiation is mechanically regulated by Src signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of A-419259
These application notes provide detailed protocols for evaluating the cytotoxic effects of A-419259, a potent Src family kinase inhibitor, on various cancer cell lines. The included methodologies and data are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
A-419259 is a pyrrolo-pyrimidine compound that acts as a selective inhibitor of Src family kinases, including Src, Lck, and Lyn.[1] By inhibiting these kinases, A-419259 disrupts key signaling pathways involved in cell proliferation, survival, and differentiation, ultimately leading to the induction of apoptosis in cancer cells.[1][2] Understanding the cytotoxic profile of A-419259 is crucial for its development as a potential therapeutic agent. This document outlines standard cell viability and apoptosis assays to quantify the cytotoxic effects of A-419259.
Data Presentation
The cytotoxic activity of A-419259 has been evaluated in various cancer cell lines, primarily demonstrating its efficacy in hematological malignancies. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from published studies are summarized in the table below for easy comparison.
| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Reference(s) |
| K-562 | Chronic Myelogenous Leukemia | Not Specified | IC50 | 0.1 | [1] |
| Meg-01 | Chronic Myelogenous Leukemia | Not Specified | IC50 | 0.1 | [1] |
| DAGM/Bcr-Abl | B-cell Precursor Leukemia | Not Specified | IC50 | 0.1 - 0.3 | [1] |
| MV4-11 | Acute Myeloid Leukemia | Alamar Blue | GI50 | 0.04 | [1] |
Signaling Pathway for A-419259-Induced Apoptosis
A-419259 exerts its cytotoxic effects by inhibiting Src family kinases, which are often aberrantly activated in cancer. This inhibition initiates a signaling cascade that culminates in apoptosis. A key mechanism involves the regulation of the Bcl-2 family of proteins. Specifically, Src kinase activity can lead to the phosphorylation and subsequent degradation of the pro-apoptotic BH3-only protein Bik. By inhibiting Src, A-419259 prevents the degradation of Bik, allowing it to accumulate and activate the mitochondrial pathway of apoptosis.
Caption: A-419259 induced apoptosis pathway.
Experimental Workflow for Cytotoxicity Assessment
A general workflow for assessing the cytotoxicity of A-419259 using cell-based assays is depicted below. This workflow includes cell culture, treatment with the compound, and subsequent analysis using either a metabolic activity assay (e.g., MTT) or an apoptosis-specific assay (e.g., Annexin V/PI staining).
Caption: Workflow for A-419259 cytotoxicity assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
A-419259
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of A-419259 in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the A-419259 dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control wells.
-
Plot the percentage of viability against the log of the A-419259 concentration to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
A-419259
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat cells with various concentrations of A-419259 for the desired duration. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
By following these protocols, researchers can obtain reliable and reproducible data on the cytotoxic and apoptotic effects of A-419259, contributing to a better understanding of its potential as an anticancer agent.
References
Troubleshooting & Optimization
Optimizing A 419259 concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with strategies to optimize the experimental concentration of A-419259, a potent Src family kinase inhibitor, to ensure on-target specificity and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is A-419259 and what are its primary targets?
A1: A-419259 is a broad-spectrum, pyrrolo-pyrimidine inhibitor with high selectivity for the Src family of protein tyrosine kinases.[1] Its primary targets include Src, Lck, Lyn, and Hck.[2][3] It has been shown to block proliferation and induce apoptosis in various cancer cell lines, particularly in Chronic Myelogenous Leukemia (CML).[1][4][5]
Q2: What are "off-target" effects and why are they a concern with A-419259?
A2: Off-target effects occur when a small molecule inhibitor, like A-419259, binds to and alters the function of proteins other than its intended targets.[6] These unintended interactions are a concern because they can lead to misinterpretation of experimental results, where an observed biological effect may be incorrectly attributed to the inhibition of the primary target.[6][7] They can also cause cellular toxicity that is unrelated to the on-target activity.[6] While A-419259 is considered relatively selective, using concentrations that are too high increases the likelihood of engaging lower-affinity off-target kinases.[7][8]
Q3: What is a good starting concentration for A-419259 in cell-based assays?
A3: The optimal concentration of A-419259 is highly dependent on the specific cell line and the experimental endpoint.[9] Based on published IC50 values (the concentration required to inhibit a biological process by 50%), a common starting point for cell-based proliferation assays is in the range of 0.1 to 0.3 µM.[1][2][4] For complete inhibition of Src family kinase activity, concentrations up to 1.0 µM have been used.[1] It is always recommended to perform a dose-response experiment to determine the lowest effective concentration for your specific experimental system.[6]
Q4: How can I be sure the effects I'm seeing are from on-target A-419259 activity?
A4: A multi-faceted approach is the best way to confirm on-target activity. This includes:
-
Genetic Validation: Use techniques like CRISPR or siRNA to knock down the primary target (e.g., Src). If the phenotype observed with A-419259 is no longer present in the knockdown cells, it strongly suggests the effect is on-target.[6]
-
Control Compounds: Use a structurally similar but inactive analog of A-419259 as a negative control. This helps to ensure the observed effects are not due to the chemical scaffold itself.[6]
-
Structurally Different Inhibitor: Use another known Src family kinase inhibitor with a different chemical structure. If both inhibitors produce the same phenotype, it increases confidence that the effect is on-target.[7]
-
Rescue Experiments: In some systems, you can express a drug-resistant mutant of the target kinase. If this mutant "rescues" the cells from the inhibitor's effects, it provides strong evidence for on-target action.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of cell death, even at low concentrations. | The inhibitor may have potent off-target effects on kinases essential for cell survival in your specific cell line.[7] | 1. Perform a Dose-Response Viability Assay: Determine the precise concentration at which toxicity occurs. 2. Titrate Down: Identify the lowest effective concentration that inhibits the primary target (e.g., check for reduced phosphorylation of a downstream substrate) without causing excessive cell death.[7] |
| Inconsistent results between different cell lines. | Expression levels of on-target or off-target proteins can vary significantly between cell lines.[6] | 1. Characterize Protein Expression: Use Western blot to confirm the expression levels of key Src family kinases (Src, Lck, Lyn, Hck) in your cell lines. 2. Re-optimize Concentration: Perform a new dose-response curve for each cell line to establish the optimal concentration. |
| Observed phenotype does not match expected outcome (e.g., increased proliferation). | 1. The inhibitor may be affecting an off-target kinase with an opposing biological function.[7] 2. Inhibition of the primary target may disrupt a negative feedback loop, leading to the activation of a compensatory pathway.[7][10] | 1. Validate with a Different Tool: Use a structurally unrelated inhibitor or a genetic knockdown approach (siRNA/CRISPR) to confirm the phenotype is linked to the intended target.[7] 2. Perform a Kinase Profile: Use a commercial service to screen A-419259 against a broad panel of kinases to identify potential off-targets.[7] 3. Analyze Downstream Pathways: Investigate key signaling pathways (e.g., Erk, Stat5) to check for unexpected activation.[5] |
| Weak or no effect in cellular assays despite low biochemical IC50. | 1. Poor Cell Permeability: The compound may not be efficiently entering the cells. 2. High Cellular ATP: Intracellular ATP concentrations (millimolar range) are much higher than in biochemical assays and can outcompete ATP-competitive inhibitors like A-419259.[9] | 1. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that A-419259 is binding to its target inside the cell.[6] 2. Increase Concentration Carefully: Gradually increase the inhibitor concentration while monitoring for both on-target effects (e.g., substrate phosphorylation) and toxicity. |
Data Presentation
Table 1: Inhibitory Activity of A-419259 Against Key Kinases
This table summarizes the half-maximal inhibitory concentrations (IC50) of A-419259, providing a quantitative measure of its potency against on-target Src family kinases and key off-targets.
| Kinase Target | IC50 Value (nM) | Target Type | Reference |
| Lck | < 3 | On-Target | [1][2][3] |
| Lyn | < 3 | On-Target | [1][2][3] |
| Src | 9 | On-Target | [1][2][3] |
| Hck | 0.43 - 11.26 | On-Target | [2] |
| c-Abl | 3,000 | Off-Target | [2] |
| PKC | > 33,000 | Off-Target | [2] |
Note: Lower IC50 values indicate higher potency. Values can vary based on specific assay conditions.
Experimental Protocols
Protocol 1: Dose-Response Curve for Determining Cellular IC50
Objective: To determine the concentration of A-419259 that inhibits a cellular process (e.g., proliferation) by 50%.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution series of A-419259 in culture medium. A typical starting range would be from 10 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).[9]
-
Treatment: Remove the existing medium from the cells and add the A-419259 dilutions or control solutions.
-
Incubation: Incubate the plate for a duration relevant to the assay (e.g., 48-72 hours for a proliferation assay).[9]
-
Viability Assay: Assess cell viability using a suitable method, such as an MTS or CellTiter-Glo® assay.
-
Data Analysis: Normalize the results to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]
Protocol 2: Western Blot for On-Target Pathway Inhibition
Objective: To confirm that A-419259 is inhibiting the activity of its target kinase within the cell by assessing the phosphorylation status of a known downstream substrate.
Methodology:
-
Cell Treatment: Plate cells and treat them with various concentrations of A-419259 (e.g., 0.1 µM, 0.3 µM, 1 µM) and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated form of a downstream target (e.g., phospho-Stat5, phospho-Erk) and an antibody for the total protein as a loading control.[5]
-
Detection: Following incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The reduction in the phosphorylated protein signal relative to the total protein indicates on-target inhibition.[9]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: A-419259 Handling and Storage Guide
This guide provides researchers, scientists, and drug development professionals with essential information regarding the proper storage and handling of A-419259 to ensure its stability and prevent degradation. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for A-419259 solid powder?
A-419259 as a solid is stable for an extended period when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C, where it can remain stable for at least three to four years.[1][2][3] It is also advised to protect it from direct sunlight.[2]
Q2: How should I store stock solutions of A-419259?
The stability of A-419259 in solution is dependent on the storage temperature and the solvent. For stock solutions prepared in DMSO, storage at -80°C is recommended for up to one year.[3] For shorter-term storage of up to one month, -20°C is acceptable.[3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: I observed precipitation in my A-419259 stock solution after thawing. What should I do?
Precipitation can occur when a solution is frozen and thawed. If you observe this, gentle warming and sonication can be used to help redissolve the compound. To ensure the complete dissolution of your stock solution, particularly at higher concentrations, sonication is recommended during preparation.[2] Using fresh, moisture-free DMSO is also crucial, as absorbed moisture can reduce the solubility of A-419259.[3]
Q4: Can I prepare aqueous working solutions of A-419259 for my in vitro assays?
A-419259 is insoluble in water.[3] For in vitro experiments, a common practice is to prepare a concentrated stock solution in DMSO. This stock solution can then be further diluted with your aqueous assay buffer to the final working concentration. It is important to ensure that the final concentration of DMSO in your assay is low enough to not affect the biological system being studied.
Q5: What is the best way to prepare A-419259 for in vivo animal studies?
For in vivo administration, working solutions should be freshly prepared on the day of use. A common formulation involves a multi-component solvent system. For example, a stock solution in DMSO can be sequentially mixed with a solubilizing agent like PEG300, a surfactant such as Tween 80, and finally a saline solution.[2][3] Another option for certain studies is to dilute the DMSO stock solution in corn oil.[4] It is critical to mix the components thoroughly at each step to ensure a clear and homogenous solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected experimental results. | Compound degradation due to improper storage. | Verify that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for long-term solution storage). |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. | |
| Incomplete dissolution of the compound. | Use sonication and gentle warming to ensure the compound is fully dissolved, especially for concentrated stock solutions. | |
| Precipitate observed in the working solution for in vivo studies. | Poor solubility in the final formulation. | Ensure the solvents are added in the correct order and mixed thoroughly at each step. The mixed solution for injection should be used immediately for optimal results.[3] |
| The dosing period is extended. | If the continuous dosing period exceeds half a month, the stability of the formulation in corn oil should be carefully considered.[4] |
Storage and Stability Data
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| Solid Powder | -20°C | 3 years | [2][3] |
| In DMSO | -80°C | 1 year | [2][3] |
| In DMSO | -20°C | 1 month | [3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of A-419259 powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: To aid dissolution, sonicate the solution in an ultrasonic bath and gently warm if necessary until the solution is clear and all solid has dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -80°C for long-term storage or -20°C for short-term use.
Preparation of a Working Solution for In Vivo Injection (Example Formulation)
This protocol is for preparing a 1 mL working solution.
-
Initial Dilution: Begin with a clarified stock solution of A-419259 in DMSO (e.g., 16 mg/mL).
-
Addition of PEG300: In a sterile tube, add 400 µL of PEG300 to 50 µL of the DMSO stock solution. Mix thoroughly until the solution is clear.
-
Addition of Tween 80: To the mixture from the previous step, add 50 µL of Tween 80. Mix again until the solution is clear and homogenous.
-
Final Dilution with Saline: Add 500 µL of ddH₂O or saline to the mixture to bring the total volume to 1 mL.
-
Administration: The final mixed solution should be used immediately for administration to ensure optimal results.[3]
Visual Guides
Caption: Troubleshooting workflow for suspected A-419259 degradation.
Caption: Decision workflow for A-419259 solution preparation and storage.
References
Technical Support Center: Overcoming A-419259 Resistance in CML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Src family kinase (SFK) inhibitor, A-419259, in Chronic Myeloid Leukemia (CML) cell lines.
Troubleshooting Guides & FAQs
This section is designed to help you identify and address common issues during your experiments with A-419259.
Issue 1: Reduced or complete lack of A-419259 efficacy in inhibiting CML cell proliferation.
-
Question: My CML cell line, which was previously sensitive to A-419259, is now showing resistance. What could be the cause?
-
Answer: The most likely cause of acquired resistance to A-419259 in CML cell lines is the emergence of a mutation in the drug's target kinase. Specifically, a point mutation in the "gatekeeper" residue of the Src family kinase Hck, substituting threonine with methionine at position 338 (Hck-T338M), has been shown to confer resistance.[1] This mutation sterically hinders the binding of A-419259 to the ATP-binding pocket of Hck, thereby reducing the inhibitor's efficacy.
-
Question: How can I confirm if my resistant cell line has the Hck-T338M mutation?
-
Answer: You can sequence the Hck gene in your resistant cell line to identify the T338M mutation. Isolate genomic DNA or RNA from your cells, amplify the Hck kinase domain using PCR, and then perform Sanger sequencing. Compare the resulting sequence to the wild-type Hck sequence to check for the specific mutation.
Issue 2: Inconsistent results in cell viability and apoptosis assays.
-
Question: I am observing high variability in my CellTiter-Blue cell viability assays. What are the potential reasons?
-
Answer: High variability can stem from several factors:
-
Inconsistent cell seeding: Ensure you have a homogenous cell suspension and are seeding the same number of cells in each well.
-
Edge effects in multi-well plates: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS.
-
Incubation time: Optimize the incubation time with the CellTiter-Blue reagent for your specific cell line and density to ensure you are within the linear range of the assay.
-
Reagent handling: Ensure the CellTiter-Blue reagent is properly stored and mixed before use.
-
-
Question: My Annexin V/PI apoptosis assay shows a high percentage of necrotic cells even in my untreated controls. What could be wrong?
-
Answer: This could be due to:
-
Harsh cell handling: CML cell lines can be sensitive. Avoid vigorous pipetting or centrifugation, which can damage cell membranes and lead to a false-positive signal for necrosis (PI staining).
-
Over-trypsinization (for adherent cells): If you are working with an adherent CML cell line, excessive trypsin exposure can damage cells.
-
Sub-optimal culture conditions: Ensure your cells are healthy and not overgrown before starting the experiment.
-
Issue 3: Difficulty in detecting changes in downstream signaling pathways.
-
Question: I am not seeing a decrease in phospho-Stat5 or phospho-Erk levels in my sensitive CML cells after A-419259 treatment. What should I check?
-
Answer:
-
Treatment time and concentration: Ensure you are treating the cells for a sufficient duration and with an appropriate concentration of A-419259 to observe signaling inhibition. A time-course and dose-response experiment is recommended.
-
Lysate preparation: It is crucial to work quickly and on ice during lysate preparation to prevent protein degradation and dephosphorylation. The use of phosphatase and protease inhibitors in your lysis buffer is essential.
-
Antibody quality: Verify the specificity and optimal dilution of your primary antibodies for phospho-Stat5 and phospho-Erk. Running positive and negative controls is recommended.
-
-
Question: In my A-419259-resistant cells, I still see some inhibition of phospho-Erk but not phospho-Stat5. Why is that?
-
Answer: The Hck-T338M mutation has been shown to fully rescue Stat5 activation in the presence of A-419259, but only partially rescues Erk activation.[1][2] This suggests that while Hck is a primary mediator of the anti-apoptotic signal to Stat5, other SFKs or signaling pathways that are partially inhibited by A-419259 may contribute to Erk activation.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on A-419259 resistance in CML cells.
Table 1: A-419259 IC50 Values for Cell Proliferation
| Cell Line | Hck Status | A-419259 IC50 (µM) |
| K562-neo (control) | Wild-type Hck | ~0.2 |
| K562-Hck | Wild-type Hck (overexpressed) | ~0.2 |
| K562-Hck-T338M | Resistant Mutant Hck (overexpressed) | >1.0 |
Table 2: Effect of A-419259 on Apoptosis in K562 Cells
| Cell Line | A-419259 Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| K562-neo | 0 | ~5% |
| 0.3 | ~40% | |
| 1.0 | ~60% | |
| K562-Hck | 0 | ~5% |
| 0.3 | ~45% | |
| 1.0 | ~65% | |
| K562-Hck-T338M | 0 | ~5% |
| 0.3 | ~10% | |
| 1.0 | ~20% |
Table 3: Effect of A-419259 on Downstream Signaling
| Cell Line | A-419259 Concentration (µM) | Phospho-Stat5 Levels | Phospho-Erk Levels |
| K562-Hck | 0 | High | High |
| 0.3 | Significantly Decreased | Significantly Decreased | |
| 1.0 | Severely Decreased | Severely Decreased | |
| K562-Hck-T338M | 0 | High | High |
| 0.3 | Maintained (High) | Partially Decreased | |
| 1.0 | Maintained (High) | Significantly Decreased |
Experimental Protocols
Here are detailed protocols for key experiments to assess A-419259 resistance.
CellTiter-Blue® Cell Viability Assay
Principle: This assay measures the conversion of a redox dye (resazurin) to a fluorescent end product (resorufin) by metabolically active cells.
Procedure:
-
Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.
-
Prepare serial dilutions of A-419259 in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compound for 48-72 hours.
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) using fluorescently labeled Annexin V. PI is used to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Procedure:
-
Seed CML cells in a 6-well plate and treat with the desired concentrations of A-419259 for 48-72 hours.
-
Harvest the cells, including any floating cells from the supernatant, by gentle centrifugation (300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for Phospho-Stat5 and Phospho-Erk
Principle: This technique detects the phosphorylation status of specific proteins, indicating the activation of signaling pathways.
Procedure:
-
Cell Lysis:
-
After treatment with A-419259, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Phospho-Stat5 (Tyr694): 1:1000 dilution
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204): 1:1000 dilution
-
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total Stat5 and total Erk.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: BCR-Abl/SFK signaling pathway in CML and the mechanism of A-419259 action and resistance.
Caption: Workflow for characterizing A-419259 resistance in CML cell lines.
Caption: A logical guide for troubleshooting unexpected A-419259 resistance.
References
Technical Support Center: Identifying Off-Target Kinases of A-419259 in Proteomic Screens
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and interpreting the off-target kinase profile of A-419259, a potent Src family kinase inhibitor, in proteomic screens.
Frequently Asked Questions (FAQs)
Q1: What is A-419259 and what are its primary targets?
A-419259 (also known as RK-20449) is a pyrrolo-pyrimidine-based small molecule inhibitor. It is a potent inhibitor of the Src family kinases (SFKs).[1][2][3][4][5] Its primary known targets include Src, Lck, Lyn, and Hck.[2] A-419259 is utilized in research to investigate signaling pathways regulated by these kinases, particularly in the context of cancer biology, such as in Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML).[2][6]
Q2: Why is it important to identify the off-target kinases of A-419259?
Identifying off-target kinases is crucial for several reasons:
-
Accurate Data Interpretation: Unidentified off-targets can lead to misinterpretation of experimental results, where a biological effect is incorrectly attributed to the inhibition of the primary target.
-
Understanding Unexpected Phenotypes: If A-419259 treatment results in an unexpected cellular phenotype, it could be due to its effect on an off-target kinase.
-
Predicting Potential Toxicity: Off-target interactions can lead to cellular toxicity or other adverse effects. Identifying these interactions early in the drug discovery process is essential.
-
Drug Repurposing: Discovering novel off-targets can open up new therapeutic avenues for the compound.
Q3: What are the known off-target kinases of A-419259?
While A-419259 is known to be a potent Src family kinase inhibitor, comprehensive public data on its full kinome-wide selectivity is limited. Some studies suggest it may also inhibit other kinases, such as Flt3, particularly at higher concentrations.[6] It is highly recommended that researchers empirically determine the off-target profile of A-419259 in their specific experimental system.
Q4: What proteomic techniques can be used to identify A-419259 off-targets?
Several powerful proteomic techniques can be employed to identify the off-target kinases of A-419259:
-
Chemical Proteomics (e.g., Kinobeads): This affinity-based method uses an immobilized version of the inhibitor (or a broad-spectrum kinase inhibitor) to capture interacting kinases from a cell lysate.[7][8][9][10][11][12] The bound proteins are then identified and quantified by mass spectrometry.
-
Phosphoproteomics: This technique measures changes in the phosphorylation status of thousands of proteins in response to inhibitor treatment. By analyzing the altered phosphosites, one can infer which upstream kinases have been inhibited.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding in a cellular context, allowing for the identification of direct targets and off-targets.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype with A-419259 treatment. | The observed phenotype may be due to the inhibition of an unknown off-target kinase. | 1. Perform a dose-response experiment: Determine the minimal effective concentration of A-419259 for inhibiting the primary target (e.g., Src phosphorylation). Use this concentration to minimize off-target effects. 2. Use a structurally unrelated Src family kinase inhibitor: If a different inhibitor targeting the same primary kinases produces the same phenotype, it is more likely an on-target effect. 3. Conduct a kinome-wide off-target screen: Employ techniques like chemical proteomics or phosphoproteomics to identify potential off-targets at the working concentration of A-419259. |
| Discrepancy between biochemical IC50 and cellular potency. | 1. Poor cell permeability: A-419259 may not be efficiently entering the cells. 2. High intracellular ATP concentration: The high levels of ATP in cells can compete with ATP-competitive inhibitors like A-419259. 3. Efflux pump activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein. | 1. Assess cell permeability: Evaluate the physicochemical properties of A-419259. 2. Use higher concentrations in cellular assays (with caution): Be aware that this may increase off-target effects. 3. Co-incubate with an efflux pump inhibitor: If the cellular potency of A-419259 increases, this suggests it is a substrate for efflux pumps. |
| A-419259 shows no effect in a particular cell line. | The target kinases (Src family kinases) may not be expressed or may be inactive in that specific cell line. | Verify target expression and activity: Use Western blotting to check for the expression and phosphorylation status (as a proxy for activity) of Src, Lck, Lyn, and Hck in your cell line. |
| Identification of a large number of potential off-targets in a proteomic screen. | The concentration of A-419259 used in the screen may have been too high, leading to non-specific binding. | 1. Repeat the screen with a lower, more physiologically relevant concentration of A-419259. 2. Perform secondary validation assays: Use orthogonal methods, such as in vitro kinase assays or cellular thermal shift assays, to validate the high-confidence off-targets. 3. Cross-reference with kinase expression data: Prioritize off-targets that are known to be expressed in your experimental system. |
Data Presentation
Table 1: Primary Targets of A-419259
| Kinase | IC50 (nM) | Kinase Family |
| Lck | <3 | Src Family |
| Lyn | <3 | Src Family |
| Src | 9 | Src Family |
| Hck | 11.26 | Src Family |
Data compiled from publicly available sources.[2]
Table 2: Hypothetical Off-Target Profile of A-419259 from a Chemical Proteomics Screen
| Kinase | % Inhibition at 1 µM | IC50 (nM) | Kinase Family | Notes |
| FLT3 | 85 | 150 | Receptor Tyrosine Kinase | Known potential off-target.[6] |
| ABL1 | 60 | 500 | Tyrosine Kinase | Structurally related to Src. |
| CSK | 45 | >1000 | Tyrosine Kinase | A negative regulator of Src. |
| EGFR | 20 | >10000 | Receptor Tyrosine Kinase | Unlikely to be physiologically relevant. |
This table presents hypothetical data for illustrative purposes. The actual off-target profile should be determined experimentally.
Experimental Protocols
Protocol 1: Chemical Proteomics Workflow for Off-Target Identification (Kinobeads-based)
-
Cell Culture and Lysis:
-
Culture cells of interest to 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Incubation with Kinobeads and A-419259:
-
Aliquot equal amounts of protein lysate for each condition (e.g., DMSO control, A-419259 treatment).
-
For the A-419259 treated sample, incubate the lysate with the desired concentration of the inhibitor for 1 hour at 4°C.
-
Add the kinobeads slurry to all lysates and incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.
-
-
Washing and Elution:
-
Wash the beads extensively with the lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using a denaturing elution buffer (e.g., containing SDS and DTT).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis (optional but recommended).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Determine the proteins that show reduced binding to the kinobeads in the presence of A-419259. These are the potential on- and off-targets.
-
Mandatory Visualization
Caption: Simplified Src signaling pathway and the inhibitory action of A-419259.
Caption: Experimental workflow for identifying off-target kinases using chemical proteomics.
References
- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Src family kinase - Wikipedia [en.wikipedia.org]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. researchgate.net [researchgate.net]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Reconciling Selectivity Trends from a Comprehensive Kinase Inhibitor Profiling Campaign with Known Activity Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to address A 419259-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Src family kinase (SFK) inhibitor, A-419259. The information is designed to help address specific issues that may be encountered during experiments, with a focus on mitigating A-419259-induced cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is A-419259 and what is its primary mechanism of action?
A-419259 is a potent and selective inhibitor of Src family kinases (SFKs), including Src, Lck, Lyn, and Hck.[1][2][3] It functions by blocking the autophosphorylation of these kinases, which disrupts key oncogenic signaling pathways.[3] This inhibition of SFK activity leads to the induction of apoptosis in various cancer cell lines, particularly in chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML).[1][4]
Q2: What are the known IC50 values for A-419259 in cancer cell lines?
A-419259 has demonstrated potent inhibition of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K-562 | Chronic Myelogenous Leukemia | 0.1 - 0.3 | [1][4] |
| Meg-01 | Chronic Myelogenous Leukemia | 0.1 | [1] |
| DAGM/Bcr-Abl | Bcr-Abl transformed cells | 0.1 - 0.3 | [1] |
Q3: What is the expected cytotoxic effect of A-419259 on normal, non-cancerous cells?
Q4: Are there general strategies to mitigate the side effects of tyrosine kinase inhibitors (TKIs) like A-419259?
Yes, several general strategies are employed to manage the side effects of TKIs, which may be applicable to A-419259. These include:
-
Dose Reduction: Carefully titrating the concentration of A-419259 to the lowest effective dose can help minimize toxicity to normal cells while maintaining efficacy against cancer cells.
-
Intermittent Dosing: As demonstrated with dasatinib, short-term exposure may be sufficient to commit cancer cells to apoptosis, suggesting that intermittent dosing schedules could reduce side effects.[10]
-
Supportive Care: For in vivo studies, managing side effects such as diarrhea, skin rash, and fatigue through supportive care can improve the overall health of the animal models.[11][12][13][14]
Troubleshooting Guide: Addressing A-419259-Induced Cytotoxicity in Normal Cells
This guide provides a structured approach to identifying and mitigating unexpected cytotoxicity in normal cell lines during your experiments with A-419259.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High levels of apoptosis or growth inhibition in normal control cell lines at expected therapeutic concentrations. | On-target toxicity: Src family kinases are crucial for the survival and proliferation of some normal cell types. | 1. Confirm the phenotype: Use multiple assays to verify the cytotoxic effect (e.g., Annexin V/PI staining for apoptosis, MTT/CCK-8 for proliferation).2. Dose-response analysis: Determine the IC50 of A-419259 in your specific normal cell line and compare it to the IC50 in your cancer cell line of interest to assess the therapeutic window.3. Investigate cytoprotective co-treatments: Consider exploring co-treatment with agents that may protect normal cells. For example, antioxidants could be tested to mitigate oxidative stress, a known side effect of some TKIs.[8] |
| Unexpected cytotoxicity in a specific normal cell type (e.g., endothelial cells, hematopoietic progenitors). | Cell-type specific dependence on Src signaling: Certain cell lineages may be more sensitive to Src inhibition. | 1. Literature review: Research the known roles of Src family kinases in the specific cell type you are studying.2. Protectant screening: If a particular pathway is known to be critical for the survival of that normal cell type, consider co-treating with agonists of that pathway to see if the cytotoxicity can be rescued.3. Alternative models: If the toxicity is prohibitive, consider using a different normal cell line or a 3D culture model that may better represent in vivo resistance. |
| In vivo studies show significant weight loss, lethargy, or other signs of toxicity in animal models. | Systemic toxicity: Inhibition of Src kinases in various tissues can lead to systemic side effects. | 1. Monitor closely: Regularly monitor animal weight, behavior, and complete blood counts.2. Dose optimization: Perform a maximum tolerated dose (MTD) study to find the optimal balance between efficacy and toxicity.3. Formulation and vehicle optimization: Ensure the vehicle used for A-419259 administration is non-toxic. |
Experimental Protocols
Protocol 1: Assessment of A-419259 Cytotoxicity in Normal and Cancer Cell Lines
This protocol outlines a method for determining and comparing the cytotoxic effects of A-419259 on both normal and cancerous cell lines.
Materials:
-
A-419259
-
Normal and cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed both normal and cancer cells in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
A-419259 Treatment: Prepare a serial dilution of A-419259 in the appropriate cell culture medium. The concentration range should span from nanomolar to micromolar to determine the full dose-response curve.
-
Remove the existing medium from the cells and add 100 µL of the A-419259 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value for each cell line using a suitable software.
Protocol 2: Evaluating the Efficacy of a Potential Cytoprotective Agent
This protocol is designed to assess whether a co-treatment can selectively protect normal cells from A-419259-induced cytotoxicity.
Materials:
-
A-419259
-
Potential cytoprotective agent (e.g., an antioxidant like N-acetylcysteine)
-
Normal and cancer cell lines
-
Cell culture supplies
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed both normal and cancer cells in 6-well plates.
-
Treatment: Treat the cells with the following conditions:
-
Vehicle control
-
A-419259 alone (at a concentration around the IC50 for the cancer cells)
-
Potential cytoprotective agent alone
-
A-419259 in combination with the potential cytoprotective agent
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Apoptosis Analysis:
-
Harvest the cells (including floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells in each treatment group.
-
Data Analysis: Compare the percentage of apoptotic cells in the A-419259-treated group with the combination treatment group for both normal and cancer cell lines. A successful cytoprotective agent will significantly reduce apoptosis in normal cells without diminishing the pro-apoptotic effect of A-419259 in cancer cells.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided in Graphviz DOT language.
Caption: A-419259 inhibits Src kinase, disrupting multiple downstream signaling pathways.
Caption: Workflow for evaluating cytoprotective agents against A-419259 cytotoxicity.
Caption: Troubleshooting logic for managing high cytotoxicity in normal cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src family kinase - Wikipedia [en.wikipedia.org]
- 6. Regulation of c-SRC Activity and Function by the Adapter Protein CAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing endothelial cytotoxicity induced by tyrosine kinase inhibitors: insights from Raman and fluorescence imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Differential vascular endothelial cell toxicity of established and novel BCR-ABL tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Management of adverse events associated with bosutinib treatment of chronic-phase chronic myeloid leukemia: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the side effects of Bosutinib Monohydrate? [synapse.patsnap.com]
- 13. Bosutinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
Technical Support Center: A 419259 Gatekeeper Mutation Hck-T338M Resistance
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the Hck-T338M gatekeeper mutation and its resistance to kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the Hck-T338M gatekeeper mutation?
A1: The Threonine 338 (T338) residue in the Hematopoietic Cell Kinase (Hck) is known as the "gatekeeper" residue. It is located at the entrance of a hydrophobic pocket adjacent to the ATP-binding site. The T338M mutation, where threonine is replaced by a bulkier methionine, sterically hinders the binding of certain ATP-competitive inhibitors, leading to drug resistance. This is a common mechanism of acquired resistance to kinase inhibitors.
Q2: Does the Hck-T338M mutation affect the kinase's activity?
A2: No, studies have shown that the T338M mutation in Hck does not significantly alter its intrinsic kinase activity or its biological function in cellular transformation.[1] This means that the resistance observed is due to impaired inhibitor binding rather than a change in the kinase's catalytic function.
Q3: What is A-419259 and is it effective against the Hck-T338M mutant?
A3: A-419259 is a potent pyrrolopyrimidine inhibitor of Src family kinases (SFKs), including Hck.[2][3] It is not effective against the Hck-T338M mutant. Research has demonstrated that this mutation confers significant resistance to A-419259 in both biochemical and cellular assays.[1][4]
Q4: Are other common Src family kinase inhibitors likely to be effective against Hck-T338M?
Quantitative Data: Inhibitor IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various inhibitors against wild-type Hck and the T338M mutant.
| Inhibitor | Hck (Wild-Type) IC50 (nM) | Hck-T338M IC50 (nM) | Fold Resistance |
| A-419259 | 0.43 - 11.26[3] | >1000[4] | >90-fold |
| Dasatinib | <1 | Data not available | Expected to be high |
| Bosutinib | ~1-10 | Data not available | Expected to be high |
| Ponatinib | ~5 | Data not available | Expected to be lower |
Note: Specific IC50 values for Dasatinib, Bosutinib, and Ponatinib against the Hck-T338M mutant are not available in the cited literature. The expected resistance is based on the nature of the gatekeeper mutation and data from closely related kinases.
Experimental Protocols & Methodologies
Here we provide detailed protocols for key experiments to study the Hck-T338M mutation.
Diagram: Experimental Workflow
Caption: Workflow for studying Hck-T338M resistance.
Protocol 1: Site-Directed Mutagenesis of Hck
Objective: To introduce the T338M mutation into a wild-type Hck expression plasmid.
Materials:
-
Wild-type Hck plasmid
-
Mutagenic primers for T338M
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Method:
-
Primer Design: Design forward and reverse primers containing the desired T338M mutation. The mutation should be in the center of the primers with 10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using the wild-type Hck plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the T338M mutation by DNA sequencing.
Protocol 2: Generation of Stable Cell Lines
Objective: To generate cell lines stably expressing wild-type Hck or the Hck-T338M mutant.
Materials:
-
Hck-WT and Hck-T338M retroviral expression plasmids
-
HEK293T packaging cells
-
Target cells (e.g., Rat-2 fibroblasts, K562)
-
Transfection reagent
-
Polybrene
-
Selection antibiotic (e.g., G418)
Method:
-
Retrovirus Production: Co-transfect HEK293T cells with the Hck retroviral plasmid and packaging plasmids.
-
Virus Collection: Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cells with the viral supernatant in the presence of polybrene.
-
Selection: 24-48 hours post-transduction, begin selection with the appropriate antibiotic to select for cells that have integrated the retroviral construct.
-
Expansion and Verification: Expand the antibiotic-resistant cell populations and verify the expression of Hck (WT or T338M) by Western blot.
Protocol 3: Cell Viability Assay for IC50 Determination
Objective: To determine the IC50 of an inhibitor against cells expressing Hck-WT or Hck-T338M.
Materials:
-
Hck-WT and Hck-T338M expressing cells
-
Kinase inhibitor of interest
-
96-well plates
-
MTT reagent
-
DMSO
-
Plate reader
Method:
-
Cell Seeding: Seed the Hck-expressing cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of the kinase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Signaling Pathway Diagram
Caption: Hck signaling and T338M resistance mechanism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low expression of Hck mutant after selection | - Inefficient retroviral transduction- Incorrect antibiotic concentration- Plasmid integrity issues | - Optimize transduction protocol (e.g., polybrene concentration, spinoculation)- Perform an antibiotic titration curve to determine the optimal selection concentration- Verify plasmid sequence and integrity |
| High variability in cell viability assay results | - Uneven cell seeding- Edge effects in 96-well plate- Inconsistent inhibitor dilutions | - Ensure a single-cell suspension before seeding- Avoid using the outer wells of the plate or fill them with media only- Prepare fresh inhibitor dilutions for each experiment |
| No difference in IC50 between WT and mutant cells | - Off-target effects of the inhibitor- The inhibitor is not affected by the gatekeeper mutation- Low Hck expression levels | - Test a structurally distinct inhibitor targeting the same pathway- Confirm the inhibitor's mechanism of action- Verify Hck expression levels by Western blot and consider using a cell line with higher expression |
| Unexpected cell death in control groups | - DMSO toxicity- Cell line instability | - Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%)- Use a fresh, low-passage vial of the cell line |
References
Improving the bioavailability of A 419259 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the PARP-1 inhibitor A-419259, with a specific focus on addressing challenges related to its bioavailability in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability for A-419259 in our rat studies. What are the potential causes?
Low oral bioavailability of a compound like A-419259 can stem from several factors, often categorized as pre-systemic and systemic issues. Key potential causes include:
-
Poor Aqueous Solubility: A-419259 may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
High First-Pass Metabolism: The compound might be extensively metabolized in the liver or gut wall after absorption, reducing the amount of unchanged drug that reaches systemic circulation.
-
Chemical Instability: A-419259 could be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.
-
Poor Permeability: The intrinsic ability of the molecule to pass through the intestinal epithelium might be low.
Q2: What initial steps should we take to investigate the cause of poor bioavailability for A-419259?
A systematic approach is recommended to pinpoint the root cause. The following workflow outlines a logical sequence of experiments to diagnose the issue.
Caption: Workflow for diagnosing and addressing low oral bioavailability.
Q3: What is the mechanism of action of A-419259?
A-419259 is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1).[1][2][3] PARP-1 is a key enzyme in the DNA damage response pathway, particularly for repairing single-strand breaks (SSBs).[4] When DNA damage occurs, PARP-1 binds to the site and synthesizes chains of poly(ADP-ribose) (PAR), which acts as a signal to recruit other DNA repair proteins.[5] By inhibiting PARP-1, A-419259 prevents the repair of SSBs. In cancer cells with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), this accumulation of unrepaired SSBs leads to cell death, a concept known as synthetic lethality.
Caption: Simplified signaling pathway of PARP-1 and the inhibitory action of A-419259.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of A-419259 between animals after oral gavage.
| Possible Cause | Troubleshooting Steps |
| Improper Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage. Administer the dose slowly and consistently to prevent reflux or accidental lung administration.[6] |
| Non-homogenous Formulation | If using a suspension, ensure it is uniformly mixed (e.g., vortex, sonicate) immediately before dosing each animal to prevent settling of the compound.[6] |
| Differences in GI Physiology | Fast animals overnight (with access to water) to standardize gastric emptying and reduce variability caused by food effects.[6] |
| Formulation Instability | Prepare the dosing formulation fresh daily, unless stability data proves it is stable for longer periods under storage conditions. |
Problem 2: The A-419259 formulation precipitates out of solution when prepared.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Vehicle | Systematically screen a panel of GRAS (Generally Recognized As Safe) excipients and vehicles to find a suitable solvent system.[7] |
| Supersaturation | The concentration of the co-solvent may be too high, causing the drug to "salt out". Titrate the co-solvent concentration downwards to find the minimum required to maintain solubility. |
| pH Effects | If A-419259 has ionizable groups, test its solubility at different pH values. Using a buffer in the formulation might be necessary to maintain a pH where the compound is most soluble.[7] |
| Temperature Effects | Some compounds are less soluble at lower temperatures. Ensure the formulation is prepared and stored at a consistent, appropriate temperature. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
Objective: To administer a precise dose of A-419259 formulation orally to rats.
Materials:
-
A-419259 formulation
-
Appropriately sized oral gavage needles (e.g., 18-gauge, 2-3 inches long for adult rats)
-
Syringes (1-3 mL)
-
Animal scale
Method:
-
Animal Preparation: Fast the rat overnight (approx. 12-16 hours) before dosing, ensuring free access to water.
-
Dose Calculation: Weigh the animal immediately before dosing to calculate the exact volume of the formulation to administer (in mL) based on its body weight (in kg) and the target dose (in mg/kg).
-
Formulation Preparation: Ensure the A-419259 formulation is homogenous by vortexing or stirring immediately before drawing it into the syringe.
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement and ensure its head and body are in a straight line.
-
Gavage Needle Insertion: Carefully insert the gavage needle into the esophagus. The animal should swallow the needle; do not force it.
-
Dose Administration: Once the needle is correctly positioned (tip should be approximately at the level of the last rib), administer the dose slowly and steadily.
-
Post-Administration Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress, such as difficulty breathing or regurgitation.
Protocol 2: Pharmacokinetic Study to Determine Oral Bioavailability
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) and calculate the absolute oral bioavailability (F%) of A-419259.
Methodology:
-
Animal Groups: Divide animals (e.g., Sprague-Dawley rats) into two groups:
-
Group 1 (Intravenous, IV): Receives a single dose of A-419259 (e.g., 1-2 mg/kg) in a vehicle suitable for IV injection (e.g., saline with a solubilizing agent).
-
Group 2 (Oral, PO): Receives a single oral dose of A-419259 (e.g., 10 mg/kg) via gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples immediately to obtain plasma (e.g., centrifuge at 4°C) and store frozen at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of A-419259 in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both routes using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate the absolute oral bioavailability (F%) using the following formula:
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Hypothetical Data Presentation
The following tables illustrate how pharmacokinetic data for A-419259 could be presented.
Table 1: Hypothetical Pharmacokinetic Parameters of A-419259 in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) - Formulation A (Suspension) | PO Administration (10 mg/kg) - Formulation B (Lipid-based) |
| Cmax (ng/mL) | 1550 ± 180 | 250 ± 95 | 850 ± 210 |
| Tmax (h) | 0.08 (5 min) | 1.0 ± 0.5 | 0.5 ± 0.2 |
| AUC₀-inf (ng*h/mL) | 2800 ± 350 | 1400 ± 420 | 5600 ± 980 |
| Absolute Bioavailability (F%) | - | 5% | 20% |
| Data are presented as mean ± standard deviation. |
Table 2: Example Formulation Compositions
| Formulation ID | Composition | Description |
| Formulation A | A-419259 in 0.5% w/v methylcellulose in water | Simple aqueous suspension |
| Formulation B | A-419259 in a self-microemulsifying drug delivery system (SMEDDS) | Lipid-based formulation designed to improve solubility and absorption |
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP1: Structural insights and pharmacological targets for inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Interpreting unexpected results with A 419259 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with A 419259.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a second-generation, broad-spectrum pyrrolo-pyrimidine inhibitor that shows high selectivity for Src family kinases (SFKs).[1][2] It is a potent inhibitor of Src, Lck, Lyn, and Hck.[3][4] The compound functions as an ATP-site inhibitor, binding to the kinase domain and stabilizing it in a closed, inactive conformation.[5][6] This action blocks the autophosphorylation of these kinases, thereby disrupting key oncogenic signaling pathways.[4]
Q2: I am observing significant cell death at concentrations lower than the published IC50 values for my cell line. Is this an expected off-target effect?
While this compound is selective, high potency can lead to apoptosis even at low concentrations in sensitive cell lines, such as Chronic Myelogenous Leukemia (CML) cells.[2] Unexpectedly high toxicity could be due to several factors:
-
High SFK dependence: Your cell model may have a critical dependence on one or more of the SFKs that this compound potently inhibits (Lck, Lyn, Hck, Src).[3]
-
Off-target effects: Although less potent against other kinases, at sufficient concentrations, this compound could engage other kinases crucial for cell survival.[3][7] General off-target effects are a known issue with kinase inhibitors due to the conserved structure of the ATP-binding pocket.[8]
-
Experimental conditions: Factors like cell density, media components, or prolonged exposure time can influence apparent potency.
Q3: My results are inconsistent across experiments. What could be causing this variability?
Inconsistent results often stem from issues with compound handling and application. This compound is soluble in DMSO but insoluble in water.[4]
-
Solubility Issues: Ensure the DMSO stock is fresh and has not absorbed moisture, which can reduce solubility.[4] When preparing working solutions, ensure the compound is fully dissolved before adding to aqueous media to avoid precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation. It is recommended to aliquot stock solutions for single use.[4]
-
Adherence to Protocol: Ensure consistent cell densities, treatment times, and assay conditions for every experiment.
Q4: I am seeing a paradoxical effect, such as the activation of a downstream pathway I expected to be inhibited. Why might this happen?
Paradoxical effects with kinase inhibitors can arise from complex cellular signaling dynamics:
-
Feedback Loops: Inhibiting a kinase that is part of a negative feedback loop can lead to the disinhibition and subsequent activation of an upstream or parallel pathway.[8]
-
Pathway Cross-talk: Cells can compensate for the inhibition of one pathway by upregulating another. SFK inhibitors have been reported to potentially influence other pathways, such as EGFR/PI3K-AKT.[7][8]
-
Scaffolding Effects: The inhibitor might stabilize a specific conformation of the kinase that, while catalytically inactive, promotes a non-canonical signaling interaction. This compound is known to stabilize its target kinases in unique conformations.[5][9]
Q5: How can I distinguish between on-target and off-target effects of this compound?
Distinguishing on-target from off-target effects is critical for data interpretation.[8] A multi-step approach is recommended:
-
Use a Structurally Different Inhibitor: Confirm your phenotype using another SFK inhibitor with a different chemical scaffold. If the effect persists, it is more likely to be on-target.[8]
-
Genetic Knockdown: Use siRNA or CRISPR to knock down the primary target kinase (e.g., Src, Hck). If this phenocopies the effect of this compound, it confirms an on-target mechanism.
-
Dose-Response Analysis: An on-target effect should correlate with the IC50 of the target kinase, whereas off-target effects may only appear at higher concentrations.[8]
-
Rescue Experiments: If a known resistance mutation exists, such as Hck-T338M, expressing this mutant in your cells should confer resistance to the effects of this compound, confirming the involvement of Hck.[10]
Data Presentation
Table 1: Inhibitory Activity (IC₅₀) of this compound Against Target Kinases
| Kinase Target | IC₅₀ (nM) | Reference |
| Lck | < 3 | [1][4][11] |
| Lyn | < 3 | [1][4][11] |
| Src | 9 | [1][4][11] |
| Hck | 0.43 - 11.26 | [3] |
| c-Abl | 3000 | [3] |
| PKC | > 33,000 | [3] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line / Model | Effect | Effective Concentration (µM) | Reference |
| K-562 (CML) | Inhibition of proliferation / Induction of apoptosis | 0.1 - 0.3 | [1][2] |
| Meg-01 (CML) | Inhibition of proliferation | ~ 0.1 | [1][2] |
| DAGM/Bcr-Abl | Inhibition of proliferation | 0.1 - 0.3 | [1][2][11] |
| Murine Embryonic Stem Cells | Inhibition of differentiation | 0.3 - 1.0 | [1][3] |
| Primary CD34+ CML cells | Induction of cell-cycle arrest and apoptosis | Potency similar to imatinib | [10] |
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action | Reference |
| No effect on target phosphorylation or cell viability. | 1. Compound Inactivity: Degradation due to improper storage or multiple freeze-thaw cycles. 2. Cellular Resistance: Cells may not depend on SFKs or may have acquired resistance mutations (e.g., Hck T338M). 3. Incorrect Concentration: Insufficient concentration used for the specific cell type. | 1. Use a fresh aliquot of this compound. Prepare new stock solutions. 2. Confirm SFK expression and activation in your cell model. Sequence the gatekeeper residue of the target kinase. 3. Perform a dose-response curve ranging from 10 nM to 10 µM to determine the optimal concentration. | [4][10] |
| High cell death even at low concentrations. | 1. High SFK Dependency: The cell line is exquisitely sensitive to SFK inhibition. 2. Potent Off-Target Toxicity: The inhibitor may affect a kinase essential for survival in that specific cell type. | 1. Titrate the inhibitor concentration to find the lowest effective dose. 2. Use a structurally unrelated SFK inhibitor to see if the toxicity is recapitulated. Assess markers of apoptosis (e.g., cleaved caspase-3) to confirm the mechanism of cell death. | [1][8] |
| Effect diminishes over time (e.g., after 48-72h). | 1. Compound Instability/Metabolism: The compound may be unstable or metabolized by the cells over longer incubation periods. 2. Cellular Compensation: Cells adapt by upregulating survival pathways. | 1. Replenish the media with fresh this compound every 24-48 hours. 2. Analyze key compensatory pathways (e.g., PI3K/Akt, MAPK) at different time points using Western blot. | [7] |
| Results not reproducible between experiments. | 1. Compound Precipitation: this compound may precipitate out of the aqueous culture medium. 2. Inconsistent Protocols: Variations in cell seeding density, passage number, or treatment timing. | 1. Ensure the final DMSO concentration is low (<0.1%) and that the working solution is added to media with vigorous mixing. 2. Standardize all experimental parameters. Keep detailed records of cell passage number and density. |
Mandatory Visualizations
Caption: this compound inhibits SFKs downstream of Bcr-Abl, blocking pro-survival pathways.[6][10]
Caption: A logical workflow for troubleshooting and interpreting unexpected experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable, soluble this compound solutions for in vitro experiments.
Materials:
-
This compound powder (Formula Weight: ~482.6 g/mol )[3]
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade[4]
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile tube.
-
To prepare a 10 mM stock, add the appropriate volume of DMSO. For example, to 1 mg of powder (Formula Weight 482.6), add 207.2 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[4]
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Storage:
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles.[4]
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration immediately before adding to cells.
-
For example, to make a 1 µM working solution in 1 mL of medium, add 0.1 µL of the 10 mM stock.
-
Crucial Step: Add the small volume of DMSO stock into the larger volume of media and mix immediately and thoroughly (e.g., by pipetting or gentle vortexing) to prevent precipitation. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced artifacts.
-
Protocol 2: Western Blot for Assessing Pathway Modulation
Objective: To determine the effect of this compound on the phosphorylation status of target SFKs and downstream signaling proteins.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Allow cells to adhere and recover overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the specified duration (e.g., 1, 6, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody diluted in blocking buffer overnight at 4°C.
-
On-Target Probes: Phospho-Src family (pY416), total Src, phospho-Hck.
-
Downstream Pathway Probes: Phospho-STAT5, total STAT5, phospho-Erk1/2, total Erk1/2.[10]
-
Loading Control: β-actin, GAPDH, or Tubulin.
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylation signal to the total protein and the loading control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Efficacy Analysis of A-419259 and Saracatinib (AZD0530) for Preclinical Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of two prominent Src family kinase (SFK) inhibitors: A-419259 and Saracatinib (AZD0530). Both compounds have been investigated for their potential in cancer therapy, targeting key signaling pathways involved in cell proliferation, survival, and migration. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes the associated signaling pathways to aid in informed decision-making for research and development.
Executive Summary
A-419259 and Saracatinib are both potent inhibitors of Src family kinases, with overlapping but distinct kinase selectivity profiles. Saracatinib has been more extensively characterized in a broader range of preclinical models and has progressed to clinical trials for various indications, including cancer and other diseases.[1] A-419259 has shown significant promise in preclinical models of chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). This guide presents a side-by-side comparison of their biochemical potency, cellular activity, and in vivo efficacy based on published data.
Data Presentation
Table 1: Comparative Biochemical IC50 Values of A-419259 and Saracatinib Against Key Kinases
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The data below, compiled from multiple sources, summarizes the in vitro inhibitory activity of A-419259 and Saracatinib against a panel of protein kinases.
| Kinase | A-419259 IC50 (nM) | Saracatinib (AZD0530) IC50 (nM) |
| Src Family Kinases | ||
| c-Src | 9[2] | 2.7[3] |
| Lck | <3[2] | 4-10[4] |
| Lyn | <3[2] | 4-10[4] |
| Fyn | - | 4-10[4] |
| Yes | - | 4-10[4] |
| Blk | - | 4-10[4] |
| Fgr | - | 4-10[4] |
| Other Kinases | ||
| Abl | 3000[2] | 30[4] |
| EGFR | - | 66[4] |
| c-Kit | - | 200[4] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes.
Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
The following table summarizes the anti-proliferative effects of A-419259 and Saracatinib in various cancer cell lines.
| Cell Line | Cancer Type | A-419259 IC50 (µM) | Saracatinib (AZD0530) IC50 (µM) |
| K-562 | Chronic Myeloid Leukemia | 0.1 - 0.3[2] | 0.22[5] |
| Meg-01 | Chronic Myeloid Leukemia | 0.1[2] | - |
| MV4-11 | Acute Myeloid Leukemia | 0.04 | - |
| DU145 | Prostate Cancer | - | ~0.5[6] |
| PC3 | Prostate Cancer | - | ~0.7[6] |
| A549 | Non-Small Cell Lung Cancer | - | >10[5] |
| MDA-MB-231 | Breast Cancer | - | >10[5] |
| Panc410 | Pancreatic Cancer | - | ~0.5[3] |
Note: The antiproliferative activity of these compounds can be highly cell-line dependent.
Signaling Pathways and Mechanism of Action
Both A-419259 and Saracatinib are ATP-competitive inhibitors of Src family kinases, which play a crucial role in various oncogenic signaling pathways.
A-419259 primarily targets Src family kinases and has been shown to be particularly effective in Bcr-Abl-positive leukemias. It inhibits the Bcr-Abl signaling pathway, leading to the downregulation of downstream effectors like STAT5 and Erk, ultimately inducing apoptosis in cancer cells.
Saracatinib (AZD0530) is a dual inhibitor of Src and Abl kinases. Its anti-cancer effects are mediated through the inhibition of Src-dependent signaling pathways, including the FAK (Focal Adhesion Kinase) and paxillin pathway, which are critical for cell adhesion, migration, and invasion. By inhibiting Src, Saracatinib disrupts these processes and can also impact cell proliferation and survival.[6]
Experimental Protocols
In Vitro Kinase Assay (ELISA-based)
This protocol outlines a general method for determining the IC50 of A-419259 and Saracatinib against a specific tyrosine kinase.
Materials:
-
Recombinant active kinase (e.g., c-Src)
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
A-419259 and Saracatinib
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
Procedure:
-
Preparation: Prepare serial dilutions of the inhibitors (A-419259 and Saracatinib) in kinase assay buffer. Dilute the kinase and substrate in the same buffer.
-
Kinase Reaction:
-
Add diluted inhibitor or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the diluted kinase to each well.
-
Add the substrate to each well.
-
Initiate the reaction by adding ATP solution. The concentration of ATP should be close to the Km value for the specific kinase if known.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution.
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate at room temperature.
-
Wash the wells to remove unbound antibody.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration using non-linear regression.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to determine the anti-proliferative effects of A-419259 and Saracatinib on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
A-419259 and Saracatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.[7]
-
Treatment: Prepare serial dilutions of A-419259 and Saracatinib in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the inhibitors or vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of A-419259 and Saracatinib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
A-419259 and Saracatinib
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the inhibitors (A-419259 or Saracatinib) or vehicle control to the mice according to a predetermined schedule, dose, and route of administration (e.g., oral gavage daily). Dosages from preclinical studies for Saracatinib have ranged from 25-50 mg/kg/day.[6]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the mice.
-
Study Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Excise tumors for further analysis (e.g., weight, histology, biomarker analysis by Western blot or immunohistochemistry).
-
Conclusion
Both A-419259 and Saracatinib are potent Src family kinase inhibitors with demonstrated preclinical anti-cancer activity. Saracatinib has a broader documented profile against various solid tumors and has been more extensively studied in vivo and in clinical trials. A-419259 shows high potency against Src family kinases and has demonstrated significant efficacy in preclinical models of leukemia. The choice between these two inhibitors for research purposes will depend on the specific kinases and cellular pathways of interest, as well as the cancer type being investigated. This guide provides the foundational data and methodologies to assist researchers in making an informed selection for their preclinical studies.
References
- 1. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva [insight.jci.org]
- 3. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 4. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
- 5. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
A-419259 and Dasatinib in the Treatment of AML Xenografts: A Comparative Analysis
While direct head-to-head studies comparing the efficacy of A-419259 and Dasatinib in treating Acute Myeloid Leukemia (AML) xenografts are not available in the current body of scientific literature, this guide provides a comprehensive overview of the individual performance of each compound in preclinical AML models. The following sections detail their mechanisms of action, summarize available quantitative data from xenograft studies, and outline the experimental protocols utilized.
Introduction to A-419259 and Dasatinib
A-419259 is a potent, second-generation pyrrolo-pyrimidine inhibitor with high selectivity for the Src family of kinases (SFKs), including Src, Lck, and Lyn.[1][2] It has demonstrated the ability to block proliferation and induce apoptosis in various cancer cell lines.[2][3] In the context of AML, A-419259 has been shown to reduce the number of AML cells, including AML stem cells, in patient-derived xenograft (PDX) models.[4]
Dasatinib is a multi-targeted tyrosine kinase inhibitor that targets a broader range of kinases, including BCR-ABL, Src family kinases, c-KIT, EPHA2, and PDGFRβ.[5][6] It is an approved therapeutic for certain types of leukemia, such as chronic myeloid leukemia (CML).[7][8] Preclinical studies have demonstrated its anti-leukemic activity in various AML cell lines and primary AML blasts, where it can induce growth arrest and apoptosis.[9][10] Dasatinib has also shown efficacy in xenograft models of AML, particularly those with FLT3-ITD mutations.[11][12]
Quantitative Data from AML Xenograft Studies
The following tables summarize the available quantitative data on the efficacy of A-419259 and Dasatinib in AML xenograft models. It is crucial to note that these data are from separate studies and not from a direct comparative trial.
Table 1: Efficacy of A-419259 in an AML Patient-Derived Xenograft (PDX) Model
| Parameter | Results | Reference |
| Effect on AML Cells | Reduced the total number of AML cells and AML stem cells in bone marrow and spleen. | [4] |
| Dosage | 30 mg/kg twice daily | [4] |
Table 2: Efficacy of Dasatinib in an FLT3/ITD AML Xenograft Model
| Parameter | Results | Reference |
| Effect on Leukemic Stem Cells (LSCs) | Significantly inhibited LSC engraftment in a subgroup of FLT3/ITD AML (4 out of 9). | [12] |
| Animal Model | NSG-SGM3 mice | [12] |
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of scientific findings. The following sections outline the methodologies used in the AML xenograft studies for A-419259 and Dasatinib.
A-419259 AML Xenograft Protocol
A study utilizing a patient-derived xenograft (PDX) model of AML reported the following methodology:
-
Animal Model: Immunodeficient mice.[4]
-
Xenograft Establishment: Patient-derived AML cells were transplanted into the mice.[4]
-
Drug Administration: A-419259 was administered at a dose of 30 mg/kg twice daily.[4]
-
Endpoint Analysis: The total number of AML cells and AML stem cells in the bone marrow and spleen were quantified.[4]
Dasatinib AML Xenograft Protocol
A study investigating Dasatinib in FLT3/ITD AML xenografts described the following experimental design:
-
Animal Model: NSG-SGM3 mice, which are highly immunodeficient and support the engraftment of human hematopoietic cells.[12][13]
-
Xenograft Establishment: FLT3/ITD positive AML samples were injected into the mice.[12]
-
Endpoint Analysis: The engraftment of leukemic stem cells (LSCs) was assessed to determine the efficacy of Dasatinib treatment.[12]
Signaling Pathways
The therapeutic effects of A-419259 and Dasatinib are mediated through their inhibition of key signaling pathways involved in AML cell proliferation and survival.
A-419259 Signaling Pathway
A-419259 primarily targets Src family kinases, which are crucial downstream effectors of various growth factor receptors and play a significant role in AML pathogenesis.
Caption: A-419259 inhibits Src family kinases, blocking downstream signaling for AML cell survival.
Dasatinib Signaling Pathway
Dasatinib has a broader inhibitory profile, affecting multiple critical signaling pathways implicated in AML.
Caption: Dasatinib inhibits multiple kinases, disrupting several pathways vital for AML cell growth.
Experimental Workflow Visualization
The general workflow for evaluating the efficacy of therapeutic agents in AML xenograft models is illustrated below.
Caption: General workflow for in vivo testing of anti-AML compounds in xenograft models.
Conclusion
Both A-419259 and Dasatinib have demonstrated preclinical activity against AML in xenograft models. A-419259 shows promise through its targeted inhibition of Src family kinases, while Dasatinib exerts its effects through a broader range of kinase targets. The absence of direct comparative studies necessitates that researchers carefully consider the specific molecular characteristics of the AML subtype under investigation when selecting a therapeutic strategy for further preclinical or clinical evaluation. The data presented herein serves as a valuable resource for understanding the individual potential of these two inhibitors in the context of AML treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 7. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dasatinib overcomes AML cells resistant to BCL2 inhibition by degrading MCL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanding dasatinib beyond KIT in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dasatinib response in acute myeloid leukemia is correlated with FLT3/ITD, PTPN11 mutations and a unique gene expression signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
A Head-to-Head Comparison of Src Kinase Inhibitors: A-419259 vs. PP2
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two widely used Src family kinase (SFK) inhibitors: A-419259 and PP2.
This comparison guide delves into the specifics of their inhibitory potency, kinase selectivity, and cellular effects, supported by experimental data and detailed protocols to aid in the informed selection of the most appropriate inhibitor for your research needs.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The inhibitory activities of A-419259 and PP2 have been characterized against various Src family kinases and other related kinases. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater potency.
| Target Kinase | A-419259 IC50 (nM) | PP2 IC50 (nM) | Reference |
| Src Family Kinases | |||
| c-Src | 9 | Not explicitly stated in direct comparison | [1][2] |
| Lck | <3 | 4 | [1][3] |
| Lyn | <3 | Not explicitly stated in direct comparison | [1] |
| Fyn | Not explicitly stated in direct comparison | 5 | [3] |
| Hck | Not explicitly stated in direct comparison | 5 | [4] |
| Other Kinases | |||
| c-Abl | 3000 | Not specified | [5] |
| ZAP-70 | Not specified | >100,000 | [4] |
| JAK2 | Not specified | >50,000 | [4] |
Cellular Activity:
A direct comparison of the two inhibitors in cellular assays reveals differences in their potency in a more complex biological environment.
| Cell Line | Assay | A-419259 IC50 (µM) | PP2 IC50 (µM) | Reference |
| K-562 (Ph+) | Src kinase autophosphorylation inhibition | 0.1 - 0.3 | 3 - 10 | [6] |
| Meg-01 (Ph+) | Src kinase autophosphorylation inhibition | ~0.1 | 3 - 10 | [6] |
| K-562 | Proliferation Inhibition | 0.1 - 0.3 | Not specified in direct comparison | [6] |
| Meg-01 | Proliferation Inhibition | ~0.1 | Not specified in direct comparison | [6] |
Note: IC50 values can vary depending on experimental conditions, such as ATP concentration in in vitro kinase assays.
Mechanism of Action
Both A-419259 and PP2 are ATP-competitive inhibitors.[3] They function by binding to the ATP-binding pocket of the kinase domain of Src family members, thereby preventing the transfer of a phosphate group from ATP to the tyrosine residues of substrate proteins. This inhibition of phosphorylation blocks the downstream signaling cascades regulated by Src.
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (Generic Protocol)
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant Src family kinase
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
A-419259 and PP2 stock solutions (in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitors (A-419259 and PP2) in kinase assay buffer.
-
Add 1 µL of each inhibitor dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase and substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Src Autophosphorylation Assay (Western Blot)
This protocol details the steps to assess the inhibition of Src autophosphorylation at Tyr416 in a cellular context.
Materials:
-
Cell line of interest (e.g., K-562)
-
Cell culture medium
-
A-419259 and PP2
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of A-419259 or PP2 for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Src antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.
Visualizations
Src Signaling Pathway
Caption: Simplified Src signaling pathway illustrating upstream activators and downstream cellular responses.
Experimental Workflow for Inhibitor Comparison
Caption: A generalized experimental workflow for the head-to-head comparison of kinase inhibitors.
Mechanism of ATP-Competitive Inhibition
Caption: Mechanism of action for A-419259 and PP2 as ATP-competitive inhibitors of Src kinase.
References
On-Target Effects of A-419259: A Comparative Analysis with Src siRNA Knockdown
A definitive guide for researchers, scientists, and drug development professionals on confirming the on-target effects of the Src inhibitor A-419259. This document provides a comparative analysis with siRNA-mediated knockdown of Src, supported by experimental data and detailed protocols.
The validation of on-target activity is a critical step in the development of kinase inhibitors. This guide offers a comprehensive comparison of two key methodologies for confirming the on-target effects of A-419259, a potent Src family kinase (SFK) inhibitor: direct pharmacological inhibition and genetic knockdown using small interfering RNA (siRNA). By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary tools to rigorously assess the specificity and efficacy of A-419259 and other Src inhibitors.
Performance Comparison: A-419259 vs. Src siRNA and Other Inhibitors
A-419259 is a pyrrolo-pyrimidine compound that demonstrates high selectivity for Src family kinases.[1] Its on-target effects can be corroborated by comparing its phenotypic and molecular consequences to those induced by the specific knockdown of Src via siRNA. The following tables summarize the quantitative data available for A-419259 and provide a comparison with Src siRNA and other commonly used Src inhibitors.
| Method | Target | Reported IC50 / Effect | Key Findings |
| A-419259 | Src | 9 nM[1] | Potently inhibits Src kinase activity. |
| Lck | <3 nM[1] | Also shows high potency against other Src family members. | |
| Lyn | <3 nM[1] | Demonstrates broad-spectrum activity within the Src family. | |
| Src siRNA | Src mRNA | >75% knockdown | Specifically reduces Src protein expression.[2] |
| PP2 | Lck | 4 nM | A commonly used Src family kinase inhibitor for comparison. |
| Fyn | 5 nM | Effective against multiple Src family members. | |
| Dasatinib | Src | 0.8 nM[3] | A multi-targeted inhibitor with high potency for Src. |
| Saracatinib | Src | 2.7 nM[3] | A dual Src/Abl inhibitor. |
| Bosutinib | Src | 1.2 nM[3] | A dual Src/Abl inhibitor.[3] |
| Parameter | A-419259 | Src siRNA | Other Src Inhibitors (Dasatinib, Saracatinib, Bosutinib) |
| Mechanism | ATP-competitive inhibition of kinase activity | Post-transcriptional gene silencing | Primarily ATP-competitive inhibition |
| Specificity | High for Src family kinases | Highly specific to Src mRNA sequence | Variable, often multi-targeted |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours) | Rapid (minutes to hours) |
| Duration of Effect | Dependent on compound half-life | Transient (days) | Dependent on compound half-life |
| Off-Target Potential | Possible inhibition of other kinases | Potential for miRNA-like off-target effects | Known off-target effects on other kinases (e.g., Abl) |
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key experiments to confirm the on-target effects of A-419259.
Protocol 1: Src siRNA Knockdown and Validation by Western Blot
This protocol details the procedure for reducing Src protein expression using siRNA and subsequently verifying the knockdown efficiency by Western blotting for total Src and phosphorylated Src (p-Src).
Materials:
-
Src-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-total Src, anti-phospho-Src (Tyr416)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to achieve 60-80% confluency on the day of transfection.[4]
-
siRNA Transfection:
-
For each well, dilute siRNA (e.g., 20-80 pmols) in 100 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent (e.g., 6 µL of Lipofectamine RNAiMAX) in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.[4]
-
Add the siRNA-lipid complex to the cells.
-
Incubate for 24-72 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of RIPA buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-total Src or anti-p-Src) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for a housekeeping protein like GAPDH or β-actin.
-
Protocol 2: A-419259 Treatment and Cell Viability Assay
This protocol describes how to treat cells with A-419259 and assess its effect on cell viability using a standard MTT or similar assay.
Materials:
-
A-419259
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a stock solution of A-419259 in DMSO. Serially dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
Cell Treatment: Add the diluted A-419259 or vehicle control to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
Cell Viability Measurement:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the A-419259 concentration to determine the IC50 value.
Visualizing the Approach: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Src Signaling Pathway
Comparative Workflow
Logic of On-Target Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 4. Identification and Validation of Src and Phospho-Src Family Proteins in Circulating Mononuclear Cells as Novel Biomarkers for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A-419259 Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the activity of A-419259, a potent Src family kinase (SFK) inhibitor, across a range of cancer cell lines. It offers a comparative analysis with other established SFK inhibitors, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.
Introduction to A-419259 and Src Family Kinases
A-419259 is a pyrrolopyrimidine-based compound that acts as a potent and selective inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn.[1][2] SFKs are a group of non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, survival, migration, and angiogenesis. Dysregulation of SFK signaling is a common feature in many human cancers, making them a key target for therapeutic intervention. A-419259 has demonstrated the ability to block proliferation and induce apoptosis in various cancer cell lines, particularly in hematological malignancies like Chronic Myelogenous Leukemia (CML) and Acute Myeloid Leukemia (AML).[3][4] This guide aims to provide a broader perspective on its activity, including available data on solid tumors, and to compare its efficacy with other SFK inhibitors.
Quantitative Comparison of Inhibitor Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of A-419259 and other prominent SFK inhibitors—Dasatinib, Saracatinib, and Bosutinib—across various cancer cell lines.
Table 1: IC50 Values of A-419259 in Different Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| Chronic Myelogenous Leukemia | K-562 | 0.1 - 0.3 | [4] |
| Chronic Myelogenous Leukemia | Meg-01 | ~0.1 | [4] |
| Chronic Myelogenous Leukemia | DAGM/Bcr-Abl | 0.1 - 0.3 | [4] |
| Breast Cancer (Xenograft) | CAL51 | Active in vivo | [4] |
Note: Data for A-419259 in a wide range of solid tumor cell lines is limited in publicly available literature.
Table 2: Comparative IC50 Values of Other Src Family Kinase Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| Dasatinib | Melanoma | Various | Broad range | [5] |
| Breast Cancer | MDA-MB-231 | 6.1 | [6] | |
| Neuroblastoma | Various | Sub-micromolar in 7/10 lines | [7] | |
| Saracatinib | Leukemia | K-562 | 0.22 | [1] |
| Colon Cancer | H508, LS180, LS174T | <1 | [8] | |
| Gastric Cancer | SNU216, NCI-N87 | Sensitive (<1) | [9] | |
| Prostate Cancer | DU145, PC3 | Sensitive (sub-micromolar) | [10] | |
| Bosutinib | Breast Cancer | MDA-MB-231, MCF7 | Sensitive | [11] |
| Chronic Myelogenous Leukemia | K-562, KU812, MEG-01 | 0.005 - 0.02 | [5] | |
| Colon Cancer | HT-29 (Xenograft) | Active in vivo | [5] |
Signaling Pathways and Experimental Workflows
Src Signaling Pathway and Inhibition by A-419259
Src kinases are key mediators in various signaling cascades initiated by receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors. Upon activation, Src phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as the Ras/MAPK, PI3K/Akt, and STAT3 pathways. These pathways collectively promote cell proliferation, survival, and invasion. A-419259, by binding to the ATP-binding pocket of Src kinases, prevents their catalytic activity and disrupts these downstream signaling events.
Caption: Simplified Src signaling pathway and the inhibitory action of A-419259.
Experimental Workflow for Assessing Inhibitor Activity
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of A-419259 or other SFK inhibitors on cancer cell lines.
Caption: A typical experimental workflow for evaluating the in vitro efficacy of an SFK inhibitor.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of A-419259 and calculate the IC50 value in various cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
A-419259 (or other inhibitors) stock solution in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of A-419259 in complete medium. Remove the overnight medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Formazan Solubilization (for MTT assay): After incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by A-419259 in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
A-419259 stock solution in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with A-419259 at the desired concentrations (e.g., at and above the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Conclusion
A-419259 is a potent inhibitor of Src family kinases with demonstrated activity, particularly in CML cell lines. While its efficacy in a broad range of solid tumors is less documented in publicly available data, the information presented in this guide provides a foundation for comparative analysis. The provided experimental protocols offer standardized methods for researchers to further investigate the activity of A-419259 and other SFK inhibitors in their specific cancer models of interest. The visualization of the Src signaling pathway and the experimental workflow aims to facilitate a deeper understanding of the mechanism of action and the experimental design for evaluating such targeted therapies. Further studies are warranted to fully elucidate the therapeutic potential of A-419259 across a wider spectrum of malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase II Study of Saracatinib (AZD0530) for Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. hct116 colon carcinoma: Topics by Science.gov [science.gov]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage-Response Pathway Heterogeneity of Human Lung Cancer A549 and H1299 Cells Determines Sensitivity to 8-Chloro-Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DU-145 and PC-3 human prostate cancer cell lines express androgen receptor: implications for the androgen receptor functions and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 11. researchgate.net [researchgate.net]
A Comparative Selectivity Profile of A-419259 Against a Panel of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of A-419259's Kinase Inhibition Profile with Saracatinib, Bosutinib, and Dasatinib.
This guide provides a detailed comparison of the kinase selectivity profile of A-419259 against other well-characterized Src family kinase inhibitors: Saracatinib (AZD0530), Bosutinib (SKI-606), and Dasatinib (BMS-354825). The information presented herein is intended to assist researchers in making informed decisions when selecting a kinase inhibitor for their specific experimental needs. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies for key assays are provided.
Biochemical Potency and Selectivity
The efficacy and potential off-target effects of a kinase inhibitor are determined by its potency, typically measured as the half-maximal inhibitory concentration (IC50), and its selectivity across the human kinome. A-419259 is a potent, broad-spectrum pyrrolo-pyrimidine inhibitor with high selectivity towards the Src family of kinases.[1] The following tables provide a comparative overview of the in vitro inhibitory activities of A-419259 and its alternatives against their primary targets and a broader range of kinases. It is important to note that the data has been compiled from various sources, and assay conditions may differ, which can influence IC50 values.
Table 1: Comparative Inhibitory Activity (IC50 in nM) Against Primary Kinase Targets
| Kinase | A-419259 (IC50, nM) | Saracatinib (AZD0530) (IC50, nM) | Bosutinib (SKI-606) (IC50, nM) | Dasatinib (BMS-354825) (IC50, nM) |
| Src | 9[1] | 2.7[2][3] | 1.2[4] | 0.8 |
| Lck | <3[1] | 4-10[2][3] | <10 | <1 |
| Lyn | <3[1] | 4-10[2][3] | 0.850 ± 0.247[5] | - |
| Fyn | - | 4-10[2][3] | - | - |
| Yes | - | 4-10[2][3] | - | - |
| Fgr | - | 4-10[2][3] | 0.174 ± 0.042[5] | - |
| Blk | - | 4-10[2][3] | - | - |
| Abl | 3000[1] | 30 | 1[4] | <1 - 3[6] |
Table 2: Broader Kinase Selectivity Profile (IC50 in nM)
| Kinase | Saracatinib (AZD0530) (IC50, nM) | Dasatinib (BMS-354825) (IC50, nM) | Bosutinib (SKI-606) (IC50, nM) |
| c-Kit | 200 | Potent | Minimal activity[5] |
| EGFR | 66 | 21.7 - 138 | - |
| PDGFRβ | - | Potent | Minimal activity[5] |
| VEGFR2 | - | - | - |
| ALK2 | 6.7[7] | - | - |
| RIPK2 | Strongly Inhibited (>50% at 100nM)[7] | - | - |
Signaling Pathway and Experimental Workflow
To provide a better understanding of the biological context and the methodologies used to generate the data presented, the following diagrams illustrate the Src signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Caption: Simplified Src signaling pathway and points of inhibition.
Caption: General experimental workflow for kinase inhibitor profiling.
Experimental Protocols
Accurate and reproducible data are paramount in kinase inhibitor profiling. Below are detailed methodologies for common in vitro kinase assays used to determine inhibitor potency and selectivity.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific kinase in a cell-free system.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50%.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
Test Inhibitor (e.g., A-419259)
-
Microplates (e.g., 384-well)
-
Detection Reagent (format-dependent, e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader capable of detecting the appropriate signal (luminescence, fluorescence, etc.)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer. A typical starting concentration range might be from 10 µM down to 0.1 nM. Include a DMSO-only control (vehicle control).
-
Kinase Reaction Setup:
-
Add the serially diluted inhibitors to the wells of the microplate.
-
Add the recombinant kinase to each well.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the kinase substrate and ATP to each well to start the reaction. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining kinase activity using a suitable detection method. For example, in a luminescence-based assay like ADP-Glo™, a reagent is added that converts the ADP produced by the kinase reaction into a light signal.
-
-
Data Analysis:
-
Subtract the background signal (wells with no kinase) from all readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% kinase activity and a control with a high concentration of a potent inhibitor as 0% activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test inhibitor. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor will compete with the tracer, leading to a decrease in the FRET signal.
Procedure:
-
Reagent Preparation: Prepare 4X solutions of the test inhibitor, 2X kinase/antibody mixture, and 4X tracer in the appropriate kinase buffer.
-
Assay Assembly: In a 384-well plate, add 4 µL of the 4X inhibitor solution, followed by 8 µL of the 2X kinase/antibody mixture.
-
Reaction Initiation: Add 4 µL of the 4X tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the TR-FRET signal on a plate reader capable of measuring europium TR-FRET (e.g., excitation at ~340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percent inhibition and IC50 values based on the reduction in the FRET signal in the presence of the inhibitor.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Phenotypic Screening Approach to Validate the Anti-Leukemic Efficacy of A-419259
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides an objective comparison of the anti-leukemic properties of A-419259, a potent Src family kinase (SFK) inhibitor, with other therapeutic alternatives. The information presented is supported by experimental data from preclinical studies, offering insights into its mechanism of action and potential applications in leukemia research and drug development.
Introduction to A-419259
A-419259 is a pyrrolo-pyrimidine compound that acts as a broad-spectrum inhibitor of Src family kinases, including Src, Lck, and Lyn.[1][2] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various leukemia models, particularly in Chronic Myelogenous Leukemia (CML) and Acute Myeloid Leukemia (AML).[1][3][4][5] Its primary mechanism of action involves the inhibition of signaling pathways crucial for the survival and proliferation of leukemia cells, such as the Bcr-Abl pathway in Philadelphia chromosome-positive (Ph+) leukemias.[1][5]
Comparative Efficacy of A-419259
Phenotypic screening assays are instrumental in determining the functional consequences of a compound on cancer cells. Key parameters for assessing anti-leukemic activity include inhibition of cell proliferation (IC50), induction of apoptosis, and reduction of leukemic burden in vivo.
In Vitro Kinase and Cellular Potency
The following table summarizes the inhibitory concentrations (IC50) of A-419259 against various SFKs and leukemia cell lines, providing a quantitative measure of its potency. For comparison, data for other relevant inhibitors are included where available.
| Target/Cell Line | A-419259 IC50 | Comparator Compound | Comparator IC50 | Reference |
| Kinases | ||||
| Src | 9 nM | - | - | [1] |
| Lck | <3 nM | - | - | [1] |
| Lyn | <3 nM | - | - | [1] |
| c-Abl | 3,000 nM | - | - | [3] |
| Leukemia Cell Lines | ||||
| K-562 (Ph+ CML) | 0.1-0.3 µM | PP2 | 3-10 µM | [1][3] |
| Meg-01 (Ph+ CML) | 0.1 µM | PP2 | 3-10 µM | [1][3] |
| DAGM/Bcr-Abl | 0.1-0.3 µM | - | - | [1] |
| TF-1 (Ph-) | >10 µM | - | - | [3] |
| HEL (Ph-) | >10 µM | - | - | [3] |
| CC-Fgr expressing TF-1 | 2.0 nM | - | - | [4] |
| CC-Hck expressing TF-1 | 3.1 nM | - | - | [4] |
Note: PP2 is another commonly used Src family kinase inhibitor. The lower IC50 values for A-419259 indicate higher potency.
Comparison with Bcl-2 Family Inhibitors
While A-419259 targets signaling kinases, another important class of anti-leukemic drugs are the Bcl-2 family inhibitors, such as Venetoclax, which directly induce apoptosis. Different leukemia subtypes exhibit varying dependencies on these pathways. For instance, T-cell ALL (T-ALL) often shows codependence on BCL2 and BCL-XL, making dual inhibitors potentially more effective than BCL2-selective inhibitors.[6] In contrast, A-419259's efficacy is linked to the oncogenic signaling driven by kinases like Bcr-Abl and other SFKs.[5]
Experimental Protocols for Phenotypic Screening
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-leukemic effects of A-419259.
Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of leukemia cell lines.
Protocol:
-
Cell Plating: Seed leukemia cells (e.g., K-562, Meg-01) in 96-well plates at a density of 10,000 cells per well.[7]
-
Compound Treatment: Add serial dilutions of A-419259 or comparator compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a suitable reagent. One described method uses calcein-AM, a fluorogenic esterase substrate that is converted to a fluorescent product in viable cells.[7]
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viable cells against the compound concentration.
Apoptosis Assay
This assay quantifies the induction of programmed cell death in response to compound treatment.
Protocol:
-
Cell Treatment: Treat leukemia cells with A-419259 at various concentrations for a defined period (e.g., 16 or 48 hours).[5]
-
Staining: Stain the cells with Annexin V and a viability dye (e.g., propidium iodide or DAPI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated samples compared to the vehicle control.
In Vivo Xenograft Model
Animal models are used to assess the in vivo efficacy of a compound.
Protocol:
-
Cell Line Engraftment: Orthotopically inject a human leukemia cell line (e.g., CAL51) into immunodeficient mice (e.g., CD-1 nude mice).[1] For AML patient-derived xenografts (PDX), primary human AML cells are transplanted.[3]
-
Compound Administration: Once the leukemia is established, administer A-419259 or a vehicle control to the mice at a specified dose and schedule (e.g., 30 mg/kg twice daily).[3]
-
Monitoring: Monitor tumor growth and leukemic burden. For cell lines expressing luciferase, this can be done non-invasively using bioluminescent imaging.[8]
-
Endpoint Analysis: At the end of the study, assess the leukemic burden in relevant tissues, such as bone marrow and spleen, by flow cytometry or other methods.[3]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]
- 8. Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergy of A-419259 with Other Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 is a potent, second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn, with IC50 values in the low nanomolar range.[1] SFKs are non-receptor tyrosine kinases that play crucial roles in various cellular processes implicated in cancer, such as proliferation, survival, migration, and invasion.[2] While Src inhibitors have shown limited efficacy as monotherapy in solid tumors, preclinical evidence strongly suggests their potential in combination with other anticancer agents to overcome resistance and enhance therapeutic efficacy.[2][3] This guide provides an objective comparison of the potential synergistic effects of A-419259, benchmarked against other well-studied Src inhibitors, when combined with various chemotherapy agents, supported by available preclinical data.
Data Presentation: Synergy of Src Family Kinase Inhibitors with Chemotherapy
While direct synergistic data for A-419259 in combination with chemotherapy is limited in publicly available literature, extensive research on other Src inhibitors like dasatinib and saracatinib provides a strong basis for assessing potential combinations. The following tables summarize key preclinical findings.
| Src Inhibitor | Chemotherapy Agent | Cancer Type | Key Findings | Reference |
| Dasatinib | Gemcitabine | Triple-Negative Breast Cancer | Synergistic antitumor effects; Src inhibition reversed gemcitabine resistance and attenuated anti-apoptotic and migratory capacities. | [4] |
| Dasatinib | Oxaliplatin | Colon Carcinoma | Synergistic activity mediated by oxidative stress. | [3] |
| Dasatinib | Docetaxel | Prostate Cancer | Preclinical studies support the combination, which has progressed to clinical trials. | [5] |
| Saracatinib (AZD0530) | Gemcitabine | Triple-Negative Breast Cancer | Src inhibition in combination with gemcitabine maximized anti-tumor effects (proliferation, migration, apoptosis, and stemness) in gemcitabine-resistant cells. | [4] |
| Saracatinib | MEK Inhibitors (e.g., Selumetinib) | Multiple Solid Tumors (Ovarian, Melanoma, NSCLC, Breast) | Combinations have shown benefit in preclinical studies, overcoming resistance mechanisms. | [3] |
| Dasatinib | Anti-PD-1 Therapy | Non-Small Cell Lung Cancer (NSCLC) | Dasatinib synergizes with anti-PD-1 to impair tumor growth in preclinical models by inhibiting regulatory T cell conversion and proliferation. | [6] |
Experimental Protocols
The following are generalized experimental protocols based on methodologies cited in preclinical studies of Src inhibitors in combination with chemotherapy.
Cell Viability and Synergy Assessment
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with A-419259 (or another Src inhibitor) and a chemotherapy agent, both as single agents across a range of concentrations and in combination at various fixed ratios.
-
Viability Assay: After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[7]
Apoptosis Assay
-
Treatment: Cells are treated with the individual drugs and their combination for a defined period.
-
Staining: Cells are stained with Annexin V and propidium iodide (PI).
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using flow cytometry. An increase in apoptosis in the combination group compared to single agents suggests synergy.[4]
In Vivo Xenograft Studies
-
Tumor Implantation: Immunocompromised mice are subcutaneously or orthotopically implanted with cancer cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, A-419259 alone, chemotherapy agent alone, and the combination.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated to assess the efficacy of the combination therapy.[1]
Mandatory Visualization
Src Signaling Pathway and Potential for Synergy
The diagram below illustrates the central role of Src kinase in mediating signals from receptor tyrosine kinases (RTKs) to downstream pathways controlling cell proliferation, survival, and invasion. Inhibition of Src can block these oncogenic signals, and when combined with chemotherapy that damages DNA or inhibits other critical cellular processes, can lead to a synergistic anti-tumor effect.
Caption: A-419259 inhibits Src, blocking pro-survival signals and enhancing chemotherapy-induced apoptosis.
Experimental Workflow for Assessing Synergy
The following diagram outlines a typical workflow for the preclinical evaluation of the synergistic effects of A-419259 with a chemotherapy agent.
Caption: A streamlined workflow for evaluating the synergistic potential of drug combinations.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Src Inhibition Can Synergize with Gemcitabine and Reverse Resistance in Triple Negative Breast Cancer Cells via the AKT/c-Jun Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Preclinical versus clinical drug combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for A-419259
Disclaimer: This document provides essential safety and logistical guidance based on general best practices for the disposal of potent, potentially hazardous research chemicals. A specific Safety Data Sheet (SDS) for A-419259 was not located in the public domain. Researchers, scientists, and drug development professionals must consult the official manufacturer's SDS for A-419259 and adhere strictly to their institution's Environmental Health & Safety (EHS) protocols and all applicable local, state, and federal regulations. The procedures outlined below are intended as a supplementary resource and do not supersede official guidelines.
As a potent Src family kinase inhibitor used in oncological research, A-419259 should be handled and disposed of as a cytotoxic or hazardous chemical waste.[1][2] Cross-contamination of waste streams must be avoided to ensure safety and compliance.[1] The primary disposal method for this category of waste is typically high-temperature incineration handled by a licensed hazardous waste management service.[3]
Summary of Disposal Principles
The following table outlines the fundamental procedures for managing different waste streams contaminated with A-419259.
| Waste Stream | Recommended Container | Labeling Requirements | Final Disposal Method |
| Unused/Expired Solid A-419259 | Sealable, leak-proof, and clearly marked hazardous waste container. | "Hazardous Waste", "Cytotoxic Waste", Chemical Name: "A-419259", Date of Accumulation. | Collection by institutional EHS for incineration.[3][4] |
| Solutions of A-419259 | Sealable, leak-proof, and shatter-resistant liquid hazardous waste container. | "Hazardous Waste", "Cytotoxic Waste", Chemical Name: "A-419259", Solvent System, Estimated Concentration, Date. | Collection by institutional EHS for incineration.[4][5] |
| Contaminated Lab Consumables (Gloves, pipette tips, vials, weigh boats, etc.) | Sealable, leak-proof hazardous waste container (often a lined bin or drum). | "Hazardous Waste", "Cytotoxic Waste", "Trace Chemical Contamination". | Collection by institutional EHS for incineration.[1][4] |
| Contaminated Sharps (Needles, syringes) | Puncture-resistant sharps container specifically designated for cytotoxic/chemical waste (often purple or yellow with purple lid).[3] | "Cytotoxic Sharps Waste", Biohazard Symbol, Chemical Contaminant: "A-419259". | Collection by institutional EHS for incineration.[3] |
| Decontamination Rinsate (First solvent rinse of non-disposable glassware) | Sealable, leak-proof liquid hazardous waste container. | "Hazardous Waste", "A-419259 Rinsate", Solvent Name, Date. | Collection by institutional EHS for incineration.[6] |
Procedural Step-by-Step Guidance
Adherence to a strict, step-by-step protocol is essential for the safe disposal of A-419259.
1. Hazard Assessment and Personal Protective Equipment (PPE) Before handling any waste, confirm that you are wearing appropriate PPE, including a lab coat, safety glasses or goggles, and double-layered nitrile gloves. All waste generation and handling should ideally be performed within a chemical fume hood.
2. Waste Segregation at the Point of Generation Proper segregation is critical.[1][7] Never mix A-419259 waste with regular trash, biohazardous waste (unless it's a mixed hazard, which requires special handling), or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Disposal of Solid Waste
-
Carefully place all solid materials that have come into contact with A-419259, including unused compound, contaminated gloves, absorbent pads, and disposable plasticware, directly into a designated solid hazardous waste container.
-
Ensure the container is kept closed when not in use.
4. Disposal of Liquid Waste
-
Collect all solutions containing A-419259 and the first solvent rinse of any contaminated glassware into a designated liquid hazardous waste container.[6][8]
-
Do not pour any liquid waste containing A-419259 down the drain. [2][4]
-
Use a funnel to prevent spills when transferring liquids. Keep the container securely capped when not in use.
5. Decontamination of Non-Disposable Labware
-
Submerge or rinse non-disposable glassware and equipment with a suitable solvent (e.g., ethanol or DMSO, depending on solubility and experimental context) to remove residual A-419259.
-
Collect this initial rinsate as hazardous liquid waste.[6]
-
Subsequent washes with soap and water can typically be disposed of down the drain, but confirm this with your institutional policy.
6. Container Management and Storage
-
Label all hazardous waste containers clearly and accurately as soon as you begin adding waste.[5] The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the date of accumulation.
-
Store sealed waste containers in a designated, secure Satellite Accumulation Area (SAA) within your laboratory, away from general traffic. Ensure secondary containment is used for liquid waste containers.[2]
7. Arrange for Final Disposal
-
Once a waste container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
Follow all institutional procedures for waste transfer and documentation.
Disposal Workflow Diagram
Caption: Disposal workflow for waste streams containing A-419259.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. benchchem.com [benchchem.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. su.se [su.se]
Essential Safety and Operational Guide for Handling A-419259
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the Src family kinase inhibitor, A-419259. This document provides critical safety protocols, detailed experimental procedures, and an overview of the compound's mechanism of action to ensure laboratory safety and experimental success.
Immediate Safety and Handling Precautions
A-419259 is a potent, biologically active compound that requires careful handling to minimize exposure risk. While a specific Safety Data Sheet (SDS) from the manufacturer should always be consulted, the following are general best-practice guidelines based on the nature of the compound.
Personal Protective Equipment (PPE): A risk assessment should be conducted before handling. The following PPE is recommended:
-
Gloves: Chemically resistant nitrile gloves are required. Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.
-
Lab Coat: A dedicated, impermeable lab coat must be worn and should be buttoned completely.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., when handling the solid compound), a fit-tested N95 respirator or higher is necessary. All handling of the solid form should be performed in a certified chemical fume hood or a ventilated enclosure.
Engineering Controls:
-
Ventilation: Work with solid A-419259 in a chemical fume hood. Standard cell culture procedures with the compound in solution should be performed in a Class II biosafety cabinet.
-
Designated Area: Designate a specific area for handling A-419259, and clearly label it.
Storage and Stability:
-
Solid Form: Store at -20°C for up to one month or at -80°C for up to six months.
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Operational Plans: Experimental Protocols
The following are detailed methodologies for key experiments involving A-419259, adapted from foundational studies.
Cell Viability Assay (MTT-based)
This protocol is used to determine the concentration-dependent effect of A-419259 on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., K-562 chronic myelogenous leukemia cells)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
A-419259 stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of A-419259 in a complete growth medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing the different concentrations of A-419259. Include a vehicle control (medium with the same concentration of DMSO used for the highest A-419259 concentration).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for Src Kinase Inhibition
This protocol assesses the effect of A-419259 on the phosphorylation status of Src family kinases and their downstream targets.
Materials:
-
Cells treated with A-419259
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of A-419259 for the specified time.
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare the samples by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by A-419259.
Materials:
-
Cells treated with A-419259
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with A-419259 at various concentrations for the desired duration. Include both positive and negative controls.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Data Presentation
The following tables summarize the inhibitory activity of A-419259 against various kinases and its effect on different cell lines.
| Kinase | IC50 (nM) |
| Src | 9 |
| Lck | <3 |
| Lyn | <3 |
| Hck | 11.26 |
| c-Abl | 3,000 |
| PKC | >33,000 |
Data compiled from vendor information.
| Cell Line | Cancer Type | IC50 (µM) |
| K-562 | Chronic Myelogenous Leukemia | 0.1 - 0.3 |
| Meg-01 | Myeloid Leukemia | 0.1 |
Data compiled from published research.
Mechanism of Action and Signaling Pathway
A-419259 is a potent inhibitor of Src family kinases. These kinases are key components of signaling pathways that regulate cell proliferation, survival, and migration. In many cancer cells, Src kinases are hyperactivated, contributing to uncontrolled growth and resistance to apoptosis. By inhibiting Src kinases, A-419259 disrupts these oncogenic signals, leading to cell cycle arrest and the induction of apoptosis.
Caption: A-419259 inhibits Src family kinases, blocking downstream pro-survival signaling and promoting apoptosis.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of A-419259 in a cancer cell line.
Caption: Experimental workflow for characterizing the in vitro effects of A-419259.
Disposal Plan
All materials contaminated with A-419259 must be treated as hazardous waste and disposed of in accordance with institutional, local, and federal regulations.
Step-by-Step Disposal:
-
Segregation: All waste contaminated with A-419259 (e.g., unused compound, solutions, pipette tips, gloves, lab coats) must be segregated from general lab waste.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste in a dedicated, sealed, and labeled hazardous waste container. Do not pour A-419259 solutions down the drain.
-
Decontamination: Decontaminate work surfaces with an appropriate cleaning agent (e.g., a detergent solution followed by 70% ethanol).
-
Waste Pickup: Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
By adhering to these safety and operational guidelines, researchers can safely and effectively utilize A-419259 in their studies, contributing to a deeper understanding of cancer biology and the development of new therapeutic strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
